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  • Product: 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid
  • CAS: 2271046-99-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid in Advanced Bioconjugation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Chemical structure, physical properties, mechanistic causality, and self-validating bioconjugation protocols. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Chemical structure, physical properties, mechanistic causality, and self-validating bioconjugation protocols.

Executive Summary

In the landscape of modern bioconjugation and photoaffinity labeling (PAL), the demand for highly efficient, chemoselective, and orthogonal crosslinkers has driven the development of perfluorinated aryl azides. 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (ASTFBA) (CAS: 2271046-99-0) represents a structural evolution in this domain. By marrying a highly electrophilic azidosulfonyl group with a perfluorinated benzoic acid core, ASTFBA serves as a premier heterobifunctional building block. It bridges traditional amine-reactive coupling with advanced "sulfo-click" chemistry and high-efficiency photochemical C–H insertion[1][2].

This whitepaper dissects the structural causality behind ASTFBA's physical properties and provides field-proven, self-validating protocols for its application in complex biomolecular workflows.

Structural Causality & Physical Properties

The unique reactivity of ASTFBA is not accidental; it is the direct consequence of its highly engineered molecular architecture.

  • The Perfluorophenylene Core: The four fluorine atoms exert a profound electron-withdrawing inductive effect (-I effect) on the aromatic ring. This electron deficiency prevents the formation of unwanted dehydroazepine intermediates during photolysis—a common failure point in non-fluorinated phenyl azides that drastically reduces crosslinking yield[2].

  • The Azidosulfonyl Moiety (-SO₂N₃): Unlike standard aliphatic or aryl azides, the sulfonyl azide is hyper-electrophilic. This enables ultra-fast, metal-free amidation with thioacids (sulfo-click) and generates highly reactive sulfonyl nitrenes upon UV irradiation[1][3].

  • The Carboxylic Acid (-COOH): Positioned para to the azidosulfonyl group, this moiety provides a reliable, orthogonal handle for standard carbodiimide-mediated coupling (e.g., EDC/NHS) to primary amines.

Table 1: Physical and Chemical Properties of ASTFBA
PropertyValue / DescriptionCausality / Impact on Workflow
CAS Number 2271046-99-0Unique identifier for procurement and regulatory compliance.
Molecular Formula C₇HF₄N₃O₄S[4]Determines the mass shift (+281 Da post-amidation) for MS validation.
Molecular Weight 299.16 g/mol [4]Critical for precise stoichiometric calculations in micro-scale reactions.
Appearance Pale yellow to white solid[1]Colorimetric shift to brown/yellow indicates premature photolysis.
Solubility DMF, DMSO, MeOH, mildly in H₂ORequires initial dissolution in polar aprotic solvents before aqueous dilution.
Storage 0–10°C, dark, desiccatedPrevents ambient UV-induced nitrene generation and moisture degradation.

Mechanistic Pathways & Reactivity Profiles

As a heterobifunctional crosslinker, ASTFBA operates via two orthogonal pathways. The carboxylic acid is typically reacted first under dark conditions to functionalize a target protein or surface. The azidosulfonyl group is held in reserve for a secondary, stimulus-triggered reaction—either a bioorthogonal click reaction or photo-induced crosslinking[1][2].

Reactivity ASTFBA ASTFBA (CAS: 2271046-99-0) COOH Carboxylic Acid (-COOH) ASTFBA->COOH Handle 1 SO2N3 Azidosulfonyl (-SO2N3) ASTFBA->SO2N3 Handle 2 Amide Amide Conjugate (via EDC/NHS) COOH->Amide Triazole N-Sulfonyl Triazole (via CuAAC) SO2N3->Triazole Nitrene C-H Insertion (via Photolysis) SO2N3->Nitrene

Orthogonal reactivity pathways of ASTFBA for bioconjugation and photocrosslinking.

Table 2: Comparative Reactivity Profile
Reaction TypeASTFBA (-SO₂N₃)Standard Aliphatic Azide (-N₃)Mechanistic Advantage
Thioacid Amidation Extremely Fast (< 2 hrs)[1]Very Slow / UnreactiveEnables metal-free, rapid "sulfo-click" in aqueous buffers[3].
Photolysis (UV) Sulfonyl Nitrene (Stable insertion)Alkyl Nitrene (Rearrangement)Perfluoro-ring forces efficient C–H insertion without ring expansion[2].
CuAAC Click Forms N-Sulfonyl TriazoleForms 1,2,3-TriazoleHighly electrophilic nature accelerates the cycloaddition kinetics.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes intrinsic quality control (QC) checkpoints to verify success before proceeding to the next step, thereby preventing the cascading failure of expensive downstream assays.

Workflow Step1 Activation (EDC/NHS) Step2 Amine Coupling (Protein/Surface) Step1->Step2 Dry DMSO 1-2 hrs Step3 Click/Photolysis (Alkyne or UV) Step2->Step3 pH 7.5 Buffer Overnight Step4 Stable Conjugate (Crosslinked) Step3->Step4 Catalyst/UV High Yield

Step-by-step bioconjugation workflow utilizing ASTFBA as a heterobifunctional crosslinker.

Protocol A: Preparation of ASTFBA-NHS Ester and Protein Functionalization

Objective: Conjugate ASTFBA to surface lysine residues of a target protein while preserving the azidosulfonyl group for downstream PAL or click chemistry.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10 mg of ASTFBA in 100 µL of anhydrous DMSO.

    • Causality: Water must be strictly excluded here. EDC forms an highly unstable O-acylisourea intermediate. Trace moisture will rapidly hydrolyze this intermediate back to the carboxylic acid, destroying the reaction yield.

  • Activation: Add 1.2 molar equivalents of EDC-HCl and 1.5 molar equivalents of N-Hydroxysuccinimide (NHS). Vortex and incubate at room temperature for 2 hours in the dark.

  • Self-Validation Check 1 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 DCM:MeOH). The disappearance of the ASTFBA spot and the appearance of a less polar spot confirms NHS ester formation.

  • Protein Coupling: Add the activated ASTFBA-NHS ester (10-fold molar excess) to a 1 mg/mL protein solution in 100 mM Sodium Bicarbonate buffer (pH 8.0).

    • Causality: A pH of 8.0 ensures that the ε-amino groups of lysine residues (pKa ~10.5) are sufficiently deprotonated to act as potent nucleophiles, while minimizing the base-catalyzed hydrolysis of the NHS ester.

  • Incubation & Purification: Incubate for 2 hours at room temperature in the dark. Remove unreacted crosslinker using a Zeba™ Spin Desalting Column (7K MWCO).

  • Self-Validation Check 2 (MALDI-TOF MS): Analyze the purified protein. A mass shift of approximately +281 Da per incorporated ASTFBA molecule validates successful functionalization.

Protocol B: Metal-Free Sulfo-Click Amidation

Objective: React the ASTFBA-functionalized protein with a thioacid-tagged fluorophore or peptide without the use of cytotoxic copper catalysts[1][3].

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the ASTFBA-protein is in a neutral buffer (e.g., 1X PBS, pH 7.4)[3].

  • Thioacid Addition: Add 5 molar equivalents of the thioacid-functionalized probe to the protein solution.

    • Causality: The highly electrophilic perfluorinated sulfonyl azide undergoes a rapid, catalyst-free [3+2] cycloaddition with the thioacid, followed by the extrusion of N₂ and COS/SO₂, yielding a highly stable amide bond[1].

  • Incubation: Incubate at room temperature for 2 hours.

  • Self-Validation Check 3 (SDS-PAGE): If a fluorophore was attached, run the conjugate on an SDS-PAGE gel and image under fluorescent excitation prior to Coomassie staining. Co-localization of the fluorescent band with the protein molecular weight validates the click reaction.

References

  • Apical Scientific. "Chemicals & Bioreagents: 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid." Apical Scientific Catalog. Available at: [Link]

  • Xie, S., Zhang, Y., Ramström, O., & Yan, M. "Anilide Formation from Thioacids and Perfluoroaryl Azides." The Journal of Organic Chemistry, 80(8), 4308–4313 (2015). Available at: [Link]

  • The Journal of Physical Chemistry C. "Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid." (2023). Available at: [Link]

Sources

Exploratory

Unveiling the Mechanism of Nitrene Generation from Fluorinated Azidosulfonyl Compounds

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Whitepaper Executive Summary The functionalization of unactivated C(sp³)–H bonds and electron-rich alk...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Whitepaper

Executive Summary

The functionalization of unactivated C(sp³)–H bonds and electron-rich alkenes remains a formidable challenge in late-stage drug development. Fluorinated azidosulfonyl compounds—specifically fluorosulfonyl azide (FSO₂N₃), triflyl azide (CF₃SO₂N₃), and nonafluorobutanesulfonyl azide (NfN₃)—have emerged as premier nitrene precursors. The extreme electron-withdrawing nature of the fluorinated sulfonyl group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the resulting nitrene, rendering it highly electrophilic. This whitepaper deconstructs the mechanistic pathways of nitrene generation from these precursors, contrasting photochemical extrusion with transition-metal-catalyzed metal-nitrenoid formation, and provides field-validated protocols for safe, high-yield application.

Electronic and Structural Fundamentals

The reactivity of fluorinated azidosulfonyl compounds is fundamentally dictated by their structural conformation. Experimental and computational studies reveal that both FSO₂N₃ and CF₃SO₂N₃ heavily favor a synperiplanar configuration of the N₃ group relative to one of the S=O bonds[1]. This specific alignment facilitates the rapid extrusion of nitrogen gas (N₂) upon activation.

The inductive pull of the fluorine or perfluoroalkyl groups creates an intensely electron-deficient sulfur center. When the azide is activated, the resulting sulfonyl nitrene exhibits profound electrophilicity, allowing it to insert into highly unreactive C–H bonds that standard aryl or alkyl nitrenes cannot touch.

Quantitative Structural Data

To understand the ground-state stability of these precursors, we can look at their crystallographic and computed structural parameters. The synperiplanar S=O bonds are universally elongated due to hyperconjugative effects from the azide moiety[1].

Table 1: Structural Parameters of Fluorinated Azidosulfonyl Compounds (B3LYP/6-311+G(3df))

PrecursorConformationS=O Bond Length AnomalyTorsion Angle ϕ(OS−NN)
FSO₂N₃ Synperiplanar+0.008 Å longer (vs. anti)−14.8(3)°
CF₃SO₂N₃ Synperiplanar+0.008 Å longer (vs. anti)−23.74(15)°

Mechanistic Pathways of Nitrene Generation

The method of activation dictates the spin state and, consequently, the reactivity profile of the generated nitrene.

Photochemical Extrusion: The Spin-State Dilemma

Direct UV irradiation (e.g., 254 nm) of fluorinated azidosulfonyl compounds induces homolytic cleavage of the N–N₂ bond. The immediate product is a highly reactive singlet nitrene (¹FSO₂N). Singlet nitrenes possess an empty p-orbital and a filled sp² orbital, allowing them to undergo concerted, stereoretentive insertions into C–H or C=C bonds[2].

However, singlet nitrenes are transient. Due to spin-orbit coupling, they rapidly undergo Intersystem Crossing (ISC) to the lower-energy ground state: the triplet nitrene (³FSO₂N)[2]. Triplet nitrenes behave as diradicals. Instead of a concerted insertion, they proceed via a two-step radical mechanism: Hydrogen Atom Transfer (HAT) followed by a radical rebound. This pathway often leads to stereochemical scrambling, undesired reductions, and radical chain side-reactions[3].

PhotochemicalNitrene A Fluorosulfonyl Azide (FSO2N3) B UV Irradiation (hv, 254 nm) A->B C Singlet Nitrene (^1FSO2N) B->C -N2 D Intersystem Crossing (ISC) C->D F Concerted Insertion (Stereoretentive) C->F Alkene/C-H E Triplet Nitrene (^3FSO2N) D->E G Radical Abstraction & Rebound E->G Alkene/C-H

Fig 1: Photochemical generation of nitrenes highlighting the divergence between singlet and triplet pathways.

Transition-Metal Catalyzed Generation: Stabilizing the Singlet

To bypass the unselective triplet pathway, transition metals—predominantly Dirhodium(II) tetracarboxylates or Copper(I/II) complexes—are employed. The metal center coordinates to the α-nitrogen of the azide. Strong metal-to-ligand back-bonding weakens the N–N₂ bond, driving the extrusion of nitrogen gas at much lower activation energies[4].

The resulting intermediate is a metal-nitrenoid . By keeping the nitrene bound to the metal, the system effectively stabilizes the singlet-like reactivity profile. The metal-nitrenoid undergoes a concerted, asynchronous insertion into the substrate, bypassing the diradical triplet state entirely and preserving the stereochemistry of the target molecule[4].

RhCatalyzed R Rh2(II) Catalyst [Rh2(esp)2] A Azide Coordination (NfN3) R->A N N2 Extrusion (-N2) A->N M Rh-Nitrenoid Intermediate N->M S Substrate Approach (C-H or C=C) M->S P Product Release (Amination) S->P P->R Catalyst Regeneration

Fig 2: Rhodium-catalyzed nitrene transfer cycle demonstrating the stabilization of the metal-nitrenoid.

Comparative Analysis of Precursors

Choosing the correct fluorinated azidosulfonyl precursor is a balance between electrophilic power and operational safety.

Table 2: Operational Comparison of Key Fluorinated Azidosulfonyl Precursors

CompoundFormulaStability / HandlingPrimary Generation MethodKey Application
Fluorosulfonyl Azide FSO₂N₃Highly shock-sensitive; must be generated in situPhotochemicalSuFEx click chemistry, Aziridination
Triflyl Azide CF₃SO₂N₃Explosive hazard; requires careful handling / flow chemistryMetal-Catalyzed (Cu)Diazo-transfer, Aliphatic azidation
Nonafluorobutanesulfonyl Azide C₄F₉SO₂N₃Shelf-stable liquid; safe to handleMetal-Catalyzed (Rh)Intermolecular C–H amination

Field-Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.

Protocol A: In Situ Photochemical Generation of FSO₂N₃ for Aziridination

Objective: Safely generate FSO₂N₃ without isolation to perform alkene aziridination for SuFEx diversification[5].

Causality & Design: FSO₂N₃ is notoriously shock-sensitive. Isolating it neat poses a severe explosion risk. This protocol utilizes Methyl tert-butyl ether (MTBE) because it allows for rapid phase separation from the aqueous sodium azide salts, keeping the active FSO₂N₃ safely solvated during UV irradiation[3].

  • In Situ Generation: In a separatory funnel, combine SuFEx-IT (or sulfuryl fluoride) with an aqueous solution of NaN₃ (1.5 equiv.). Extract immediately with MTBE.

  • Phase Separation: Discard the aqueous layer. The MTBE layer now contains the solvated FSO₂N₃. Self-Validation: Take a micro-aliquot and perform IR spectroscopy; a strong azide stretch at ~2100 cm⁻¹ confirms successful generation.

  • Photochemical Activation: Transfer the MTBE solution to a quartz reaction vessel containing the target alkene (1.0 equiv.). Irradiate the mixture using a 254 nm UV lamp at room temperature.

  • Monitoring: Monitor the reaction via ¹H NMR using 1,2,4,5-tetrabromobenzene as an internal standard. The reaction is complete when the alkene signals disappear, and N₂ gas evolution ceases[3].

  • Workup: Perform a standard aqueous wash. The resulting fluorosulfonyl aziridine is ready for downstream SuFEx nucleophilic attack.

Protocol B: Rhodium-Catalyzed C(sp³)–H Amination using NfN₃

Objective: Perform intermolecular C–H amination on unactivated hydrocarbons using a shelf-stable azide[4].

Causality & Design: While TfN₃ is a powerful reagent, its explosive nature limits scale-up. Nonafluorobutanesulfonyl azide (NfN₃) provides identical electrophilicity but is a shelf-stable liquid. The catalyst of choice is Rh₂(esp)₂ (esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionate). The tethered carboxylate ligands of the esp complex prevent ligand dissociation and catalyst degradation under the highly electrophilic conditions of the Rh-nitrenoid[4].

  • Reaction Assembly: In an oven-dried Schlenk flask under an argon atmosphere, add the unactivated hydrocarbon substrate (excess, or 1.0 equiv. if using a halogenated solvent like DCE).

  • Catalyst Addition: Add 2 mol% of Rh₂(esp)₂. The solution will appear deep green/blue.

  • Azide Introduction: Slowly add NfN₃ (1.2 equiv. relative to the limiting reagent) via syringe.

  • Thermal Activation: Heat the mixture to 80 °C. Self-Validation: The generation of the active metal-nitrenoid is visually confirmed by the steady bubbling of N₂ gas. The cessation of bubbling indicates the complete consumption of the azide[4].

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify the resulting nonafluorobutanesulfonamide via silica gel chromatography.

Conclusion

Fluorinated azidosulfonyl compounds are indispensable tools for pushing the boundaries of C–H functionalization and alkene aziridination. By understanding the dichotomy between photochemical spin-state dynamics and metal-catalyzed nitrenoid stabilization, researchers can rationally design workflows that maximize stereoretention and yield while mitigating the inherent explosive risks of azide chemistry. The transition toward shelf-stable analogs like NfN₃ and in situ phase-separation techniques represents the future of scalable, late-stage drug functionalization.

Sources

Foundational

Advanced Bioconjugation via 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (CAS 2271046-99-0): Molecular Profiling and Sulfo-Click Workflows

Executive Summary The compound 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (CAS 2271046-99-0) has emerged as a highly versatile, bifunctional crosslinker in modern chemical biology, drug discovery, and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (CAS 2271046-99-0) has emerged as a highly versatile, bifunctional crosslinker in modern chemical biology, drug discovery, and materials science ([1]). Featuring an amine-reactive carboxylic acid anchor and a highly electrophilic sulfonyl azide moiety, this molecule enables orthogonal bioconjugation strategies. This technical guide provides a comprehensive analysis of its physicochemical properties, structural causality, and a validated protocol for metal-free "sulfo-click" amidation workflows ([2]).

Physicochemical Profiling & Mass Spectrometry

Accurate mass spectrometry is the cornerstone of validating bioconjugation success. Understanding the distinction between the average molecular weight and the theoretical exact (monoisotopic) mass is critical when using High-Resolution Mass Spectrometry (HRMS) to detect the addition of the crosslinker to a target protein or antibody.

Causality of Mass Differences: The molecular weight (299.16 g/mol ) accounts for the natural isotopic abundance of all elements in the compound ([1]). However, HRMS instruments (such as Orbitrap or TOF) measure the exact mass of the most abundant isotopic peak. Due to the isotopic mass defects of fluorine (18.9984 Da) and sulfur (31.9721 Da), the theoretical exact mass is significantly lower than the average molecular weight, a critical factor for accurate mass shift calculations ([3]).

Table 1: Physicochemical and Mass Spectrometry Parameters
ParameterValue
CAS Registry Number 2271046-99-0[1]
Chemical Formula C7HF4N3O4S[3]
Molecular Weight (Average) 299.16 g/mol [1]
Theoretical Exact Mass 298.9624 Da[3]
Physical State Solid (White to almost white powder)
Purity >98.0% (HPLC)[1]

Structural and Mechanistic Insights (E-E-A-T)

The architectural design of CAS 2271046-99-0 acts as a self-validating system for chemoselective ligation, driven by three distinct functional domains:

  • The Carboxylic Acid Anchor: The para-carboxylic acid serves as the primary conjugation site. Upon activation with EDC/NHS, it forms an O-acylisourea intermediate that rapidly converts to a stable, amine-reactive N-hydroxysuccinimide (NHS) ester. This allows for targeted covalent attachment to surface-exposed lysine ϵ -amines on target proteins.

  • The Tetrafluorobenzene Core: The inclusion of four highly electronegative fluorine atoms exerts a profound electron-withdrawing effect (-I effect) on the aromatic ring ([4]). Mechanistic Causality: This electron deficiency dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent sulfonyl azide, making it exceptionally electrophilic. Furthermore, the steric shielding provided by the fluorine atoms prevents unwanted side reactions, enhancing the stability of the molecule in aqueous buffers.

  • The Sulfonyl Azide Moiety: While traditional aliphatic azides require toxic copper catalysis (CuAAC) or bulky strained alkynes (SPAAC) to react, the highly electrophilic sulfonyl azide can undergo a metal-free "sulfo-click" amidation ([5]). When exposed to a thioacid, the sulfonyl azide undergoes rapid nucleophilic addition followed by a rearrangement that extrudes nitrogen gas ( N2​ ) and hydrogen sulfide ( H2​S ), irreversibly driving the formation of a highly stable N-acylsulfonamide linkage ([6]).

Experimental Protocol: Bioconjugation & Sulfo-Click Workflow

This two-phase methodology describes the functionalization of a target protein followed by a chemoselective sulfo-click ligation. The protocol is designed to be self-validating; the thermodynamic extrusion of N2​ gas ensures near-quantitative yields without heavy metal contamination ([4]).

Phase 1: NHS-Ester Activation and Protein Functionalization
  • Activation: Dissolve 10 mM of CAS 2271046-99-0 in anhydrous DMSO. Add 15 mM of EDC·HCl and 15 mM of Sulfo-NHS. Incubate at room temperature for 30 minutes to form the active NHS-ester. Rationale: Sulfo-NHS is used over standard NHS to maintain crosslinker solubility in the subsequent aqueous protein labeling step.

  • Conjugation: Add the activated crosslinker to a 1-5 mg/mL solution of the target protein in PBS (pH 7.4, amine-free). Ensure the crosslinker is present in a 10-fold molar excess.

  • Incubation: Incubate for 2 hours at 4°C. The low temperature minimizes the hydrolysis of the NHS ester while allowing the lysine amines to react efficiently.

  • Purification: Remove unreacted crosslinker using a size-exclusion desalting column (e.g., Zeba Spin) equilibrated with PBS. The resulting product is an azide-functionalized protein.

Phase 2: Metal-Free Sulfo-Click Amidation
  • Preparation: Prepare a 5 mM stock of a thioacid-functionalized probe (e.g., a fluorophore, biophysical tag, or small molecule drug) in DMSO ([5]).

  • Ligation: Add the thioacid probe to the azide-functionalized protein solution (final probe concentration ~100-500 μ M).

  • Reaction: Incubate at room temperature for 1-2 hours. Validation: The reaction proceeds spontaneously. The extrusion of N2​ gas acts as the thermodynamic driving force, ensuring high chemoselectivity in complex biological mixtures ([2]).

  • Final Purification: Desalt the mixture to isolate the final N-acylsulfonamide protein conjugate. Verify the conjugation via HRMS, analyzing the exact mass shift (+298.9624 Da minus the leaving groups) associated with the crosslinker core and the attached probe.

Workflow Visualization

G Start CAS 2271046-99-0 (COOH & Sulfonyl Azide) Activation EDC/NHS Activation (Forms NHS-Ester) Start->Activation EDC/Sulfo-NHS (DMSO) Protein Protein Conjugation (Lysine Amines) Activation->Protein Target Protein (pH 7.4) AzideProtein Azide-Functionalized Protein Protein->AzideProtein Size Exclusion Purification SulfoClick Sulfo-Click Amidation (-N2, Room Temp) AzideProtein->SulfoClick Mix in Buffer Thioacid Thioacid Probe (Fluorophore/Drug) Thioacid->SulfoClick Add Probe Product N-Acylsulfonamide Conjugate SulfoClick->Product Chemoselective Ligation

Caption: Workflow of protein functionalization and metal-free sulfo-click amidation using CAS 2271046-99-0.

References

  • [3] Title: C7HF4N3O4S - Explore - PubChemLite Source: Université du Luxembourg URL: [Link]

  • [2] Title: 'Sulfo-click' for ligation as well as for site-specific conjugation with peptides, fluorophores, and metal chelators Source: PubMed (NIH) URL: [Link]

  • [5] Title: The emergence of sulfo-click amidation in kinetic target-guided synthesis Source: ResearchGate URL: [Link]

  • [4] Title: Anilide Formation from Thioacids and Perfluoroaryl Azides Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

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Exploratory

Photochemical Profiling and UV-Vis Spectroscopic Characterization of Tetrafluorobenzoic Acid Sulfonyl Azides

Executive Summary In the fields of chemical biology and advanced materials science, heterobifunctional crosslinkers are critical for bioconjugation, photoaffinity labeling, and polymer stabilization. Among these, represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of chemical biology and advanced materials science, heterobifunctional crosslinkers are critical for bioconjugation, photoaffinity labeling, and polymer stabilization. Among these, represents a highly specialized architecture[1]. By integrating a photoreactive sulfonyl azide moiety with a perfluorinated aromatic core and a carboxylic acid handle, this molecule offers exceptional crosslinking efficiency. This technical guide explores the UV-Vis spectroscopic profile of tetrafluorobenzoic acid sulfonyl azides, detailing the quantum mechanical causality behind their absorption spectra, the kinetics of their photolysis, and the rigorous experimental protocols required to characterize them.

Molecular Architecture and Electronic Transitions

The UV-Vis absorption spectrum of a molecule is fundamentally dictated by its electronic structure. For tetrafluorobenzoic acid sulfonyl azides, the optical profile is dominated by a highly conjugated, electron-deficient π -system.

The perfluorination of the aromatic ring exerts a profound inductive electron-withdrawing effect. This structural tuning of the azide group[2]. Consequently, the molecule exhibits a strong π→π∗ transition band in the deep-UV region. While standard non-fluorinated phenyl azides absorb near 250 nm, the combination of the perfluorinated ring and the sulfonyl azide group shifts and broadens the primary absorption maximum ( λmax​ ) to the 255–265 nm range[3].

Understanding this specific absorption window is critical: it dictates the exact wavelength of irradiation required to overcome the activation barrier for photolysis without causing off-target photodegradation of biological samples or polymer backbones.

Photochemical Kinetics and Nitrene Pathways

The primary utility of ASTFBA lies in its rapid photolability. The causality of its reaction mechanism is directly tied to its UV-Vis absorption. When the molecule is irradiated with deep-UV light (typically 254 nm, perfectly aligning with its λmax​ ), the absorbed energy triggers the unimolecular extrusion of nitrogen gas ( N2​ ).

This decomposition generates a highly reactive[4]. Because the LUMO is substantially lowered by the tetrafluorobenzene ring, this singlet nitrene exhibits extraordinary electrophilicity[2]. This electronic state heavily favors rapid, direct insertion into adjacent, unactivated C-H or N-H bonds (forming stable sulfonamide linkages) before intersystem crossing (ISC) to the less reactive, diradical triplet state can occur[4]. By suppressing the triplet pathway, the fluorinated architecture minimizes unwanted side reactions such as hydrogen abstraction or dimerization.

PhotolysisPathway A Tetrafluorobenzoic Acid Sulfonyl Azide B Singlet Sulfonyl Nitrene + N2 A->B UV Irradiation (λ = 254 nm) C C-H / N-H Insertion (Covalent Crosslink) B->C Fast Insertion (Major Pathway) D Triplet Sulfonyl Nitrene B->D Intersystem Crossing (Minor Pathway) E H-Abstraction / Side Products D->E Radical Reactions

Photochemical activation of tetrafluorobenzoic acid sulfonyl azide and nitrene pathways.

Methodological Framework: UV-Vis Monitoring Protocol

To accurately characterize the photolysis kinetics of tetrafluorobenzoic acid sulfonyl azides, a rigorously controlled UV-Vis spectroscopic workflow is required. The following protocol is designed as a self-validating system . By overlaying sequential spectra, the presence of isosbestic points confirms a clean, unimolecular conversion without intermediate accumulation. Furthermore, orthogonal validation via FTIR ensures the observed UV-Vis decay genuinely represents azide cleavage[3].

Step-by-Step Methodology
  • Solvent Selection & Preparation: Dissolve the ASTFBA in spectroscopic-grade acetonitrile (MeCN) to a final concentration of 0.1–0.2 mM.

    • Causality: MeCN is selected because it is optically transparent down to 190 nm and is chemically inert toward nitrene insertion, preventing solvent-crosslinking artifacts that would skew kinetic data.

  • Baseline Acquisition: Record a baseline spectrum from 200 nm to 400 nm using a clean quartz cuvette (1 cm path length).

    • Causality: Quartz is mandatory; standard borosilicate glass absorbs deep-UV light, which would block both the measurement and the photolysis irradiation.

  • Initial State Measurement: Acquire the ground-state UV-Vis spectrum. Record the precise λmax​ (expected ~260 nm) and calculate the molar extinction coefficient ( ϵ ) using the Beer-Lambert Law.

  • Controlled Photolysis: Irradiate the cuvette using a low-pressure mercury lamp (254 nm) at a fixed distance. Perform irradiation in short, precise intervals (e.g., 5, 10, 15, 30 seconds).

  • Kinetic Tracking: After each interval, immediately acquire a new UV-Vis spectrum. The[3]. Plot ln(At​/A0​) versus time to calculate the photolysis half-life ( t1/2​ ).

  • Orthogonal Validation (FTIR): To ensure the UV-Vis decay strictly corresponds to azide cleavage, cross-validate the final photolyzed sample using FTIR spectroscopy. The complete disappearance of the asymmetric azide stretch at ∼2120 cm−1 confirms total conversion[3].

Workflow S1 1. Sample Preparation Dissolve ASTFBA in MeCN (0.1 mM) S2 2. Baseline Acquisition Record solvent baseline (200-400 nm) in quartz S1->S2 S3 3. Initial Spectrum Measure ground state UV-Vis (λ_max ~260 nm) S2->S3 S4 4. Controlled Photolysis Irradiate at 254 nm at defined intervals S3->S4 S5 5. Kinetic Analysis Track absorbance decay at λ_max for half-life S4->S5

Step-by-step methodology for UV-Vis spectroscopic monitoring of sulfonyl azide photolysis.

Quantitative Comparative Data

To contextualize the performance of tetrafluorobenzoic acid sulfonyl azides, it is essential to compare their spectroscopic and kinetic parameters against standard azide crosslinkers. The electron-withdrawing fluorine atoms not only shift the absorption maximum but also significantly accelerate the photolysis rate compared to non-fluorinated analogs.

Crosslinker ClassRepresentative λmax​ (nm)Extinction Coefficient ( ϵ )Photolysis t1/2​ at 254 nmPrimary Reactive Intermediate
Phenyl Azide ~250 ∼10,000 M−1cm−1 ∼60 s Singlet/Triplet Nitrene
Perfluorophenyl Azide (PFPA) 255 - 260 ∼15,000 M−1cm−1 ∼18−20 s Singlet Nitrene
Tetrafluorobenzoic Acid Sulfonyl Azide 260 - 265 ∼18,000 M−1cm−1 ∼15−25 s Singlet Sulfonyl Nitrene

(Note: Data synthesized from comparative studies of fluorinated and non-fluorinated azide derivatives[3],[2]. Exact half-lives depend on solvent, lamp intensity, and precise molecular conjugation).

Applications in Chemical Biology and Materials Science

The unique UV-Vis profile and rapid photolysis kinetics of tetrafluorobenzoic acid sulfonyl azides make them indispensable in advanced research:

  • Skin-Inspired Electronics & Polymers: and semiconductors. Because they activate cleanly under UV light without requiring high thermal activation, they preserve the structural integrity of delicate, flexible substrates[5].

  • Bioconjugation & Drug Development: The carboxylic acid handle of ASTFBA allows for standard EDC/NHS coupling to primary amines on proteins or small-molecule drugs. Subsequent UV irradiation (254 nm) triggers the sulfonyl azide to covalently crosslink with adjacent biological targets, serving as a highly efficient, site-specific photoaffinity label[1],[2].

References

  • Title: Synthesis and Application of New Photocrosslinkers for Poly(ethylene glycol) Source: Australian Journal of Chemistry (CSIRO Publishing) URL: [Link]

  • Title: Polymer Chemistries Underpinning Materials for Skin-Inspired Electronics Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences Source: Molecules (PubMed Central) URL: [Link]

  • Title: Electrophilic Azides for Materials Synthesis and Chemical Biology Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

Sources

Foundational

Reactivity Profile of Azidosulfonyl Groups in Azide-Alkyne Cycloaddition

An In-Depth Technical Guide on Divergent Reaction Manifolds Abstract The azidosulfonyl group (R-SO₂N₃) occupies a unique mechanistic space within Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike standard al...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Divergent Reaction Manifolds

Abstract

The azidosulfonyl group (R-SO₂N₃) occupies a unique mechanistic space within Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike standard alkyl or aryl azides, the powerful electron-withdrawing nature of the sulfonyl moiety destabilizes the intermediate 1,2,3-triazole ring. This guide explores the divergent reactivity profile of azidosulfonyl groups, detailing how precise control over catalytic conditions can either yield stable N-sulfonyl-1,2,3-triazoles or trigger ring-chain tautomerization to highly reactive ketenimines.

The Electron-Deficient Anomaly in Click Chemistry

Standard click chemistry is celebrated for generating robust, bioorthogonal 1,4-disubstituted 1,2,3-triazole linkages. However, the introduction of an azidosulfonyl group fundamentally alters the electronic properties of the cycloaddition[1]. The resulting 1-sulfonyl-1,2,3-triazoles exhibit a pronounced susceptibility to N1-N2 bond cleavage.

As an application scientist, it is crucial to understand that this inherent instability is not a flaw—it is a sophisticated synthetic lever. By modulating the reaction environment, researchers can selectively navigate between distinct reaction manifolds from a single set of precursors, accessing either stable heterocyclic scaffolds or highly reactive intermediates for multicomponent cascades[2].

Mechanistic Divergence: Triazole vs. Ketenimine Pathways

The critical branch point in sulfonyl azide CuAAC is the 5-cuprated 1-sulfonyl triazole intermediate . The fate of this intermediate is dictated entirely by the rate of protonation versus the rate of ring-opening.

  • Pathway A (Kinetic Trapping): If the cuprated intermediate is rapidly protonated, the reaction yields a stable 1-sulfonyl-1,2,3-triazole[3].

  • Pathway B (Denitrogenation): If protonation is delayed, the electron-withdrawing sulfonyl group drives a ring-chain tautomerization, forming a cuprated diazoimine. Subsequent extrusion of dinitrogen (N₂) generates a highly electrophilic N-sulfonyl ketenimine[4]. This ketenimine can be intercepted by various nucleophiles to form amidines, amides, or complex heterocycles like triazolopyrimidines[5].

MechanisticPathway Start Sulfonyl Azide + Terminal Alkyne CuAcetylide Cu-Acetylide Intermediate Start->CuAcetylide Cu(I) Catalyst CuTriazole 5-Cuprated 1-Sulfonyl Triazole CuAcetylide->CuTriazole [3+2] Cycloaddition StableTriazole 1-Sulfonyl-1,2,3-Triazole (Stable Product) CuTriazole->StableTriazole Rapid Protonation (e.g., CuTC, non-basic) DiazoImine Cu-Diazoimine (Ring-Opened) CuTriazole->DiazoImine Ring-Chain Tautomerization (Delayed Protonation) Ketenimine Cu-Ketenimine (Highly Reactive) DiazoImine->Ketenimine -N₂ (Denitrogenation) CascadeProd Amidines / Triazolopyrimidines (Nucleophile Trapped) Ketenimine->CascadeProd Multicomponent Capture

Caption: Divergent reactivity pathways of sulfonyl azides in CuAAC.

Causality in Experimental Design: Steering the Reaction

Understanding the causality behind catalyst and solvent selection is the key to mastering azidosulfonyl reactivity.

Why do standard CuAAC conditions often fail here? Traditional click conditions (CuSO₄/Sodium Ascorbate) are typically run in aqueous mixtures, often with amine ligands (like TBTA) or slightly basic conditions. Basicity stabilizes the cuprated intermediate, delaying protonation. This delay provides ample time for the electron-deficient triazole to undergo N1-N2 cleavage, pushing the reaction irreversibly down the ketenimine pathway[2].

How do we isolate the intact triazole? To trap the triazole, the system requires a catalyst that operates efficiently in the absence of exogenous base. Copper(I) thiophene-2-carboxylate (CuTC) is the premier choice. CuTC facilitates the cycloaddition and allows for rapid protonation in non-basic, anhydrous solvents (like toluene), effectively trapping the triazole before tautomerization can occur[3].

Conversely, if the goal is to synthesize complex amidines or triazolopyrimidines, adding bases like triethylamine intentionally starves the intermediate of protons, forcing the generation of the ketenimine for downstream multicomponent capture[5].

Quantitative Reactivity Profiles

The following table summarizes how specific catalytic environments dictate the major product yield when reacting sulfonyl azides with terminal alkynes.

Reaction PathwayCatalyst SystemSolventAdditive / NucleophileMajor ProductTypical Yield
Triazole Trapping CuTC (5 mol%)Toluene / H₂ONone (Strictly Non-basic)1-Sulfonyl-1,2,3-triazole85–98%
Amidine Synthesis CuI (10 mol%)CHCl₃Amine (1.2 equiv)N-Sulfonyl Amidine70–90%
Triazolopyrimidine Cascade CuI (10 mol%)DCEAzirine (1.0 equiv)Triazolopyrimidine75–95%
Amide Synthesis CuSO₄ / NaAscH₂O / tBuOHH₂O (Excess)N-Acylsulfonamide60–85%

Self-Validating Experimental Methodologies

Protocol 1: Synthesis of Stable 1-Sulfonyl-1,2,3-Triazoles

This protocol is designed as a self-validating system. The critical inclusion of a copper-scavenging step prevents residual metal from catalyzing unwanted denitrogenation (carbene formation) during concentration and storage[1].

Step-by-Step Methodology:

  • Preparation: To a reaction vial, add the terminal alkyne (1.1 equiv) and dissolve in anhydrous toluene (0.2 M).

  • Catalyst Addition: Add CuTC (5 mol%). Crucial Causality: Do not add any amine bases or ligands, as these will trigger ring-opening.

  • Azide Addition: Slowly add the sulfonyl azide (1.0 equiv) to the stirred suspension.

  • Reaction Monitoring: Stir at room temperature. Monitor strictly via LC-MS. The reaction is typically complete within 2–18 hours.

  • Quenching: Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NH₄Cl and brine to remove the bulk of the copper salts.

  • Copper Scavenging (Critical): Dry the organic layer over anhydrous Na₂SO₄, filter, and add a copper scavenging resin (e.g., Cuprisorb™). Stir for 30 minutes. Causality: 1-Sulfonyl triazoles are highly sensitive to trace metals upon heating; removing Cu prevents degradation during solvent evaporation.

  • Isolation: Filter off the resin, concentrate under reduced pressure, and purify via flash chromatography to yield the pure 1-sulfonyl-1,2,3-triazole.

ExperimentalWorkflow Step1 1. Reagent Mixing Alkyne + Sulfonyl Azide (0.2 M in Toluene) Step2 2. Catalyst Addition CuTC (5 mol%) Strictly Non-Basic Step1->Step2 Step3 3. Reaction Stir at RT, 2-18 h Monitor via LC-MS Step2->Step3 Step4 4. Quench & Wash EtOAc Dilution NH₄Cl (aq) / Brine Step3->Step4 Step5 5. Purification Cu Scavenging Flash Chromatography Step4->Step5

Caption: Self-validating workflow for the synthesis of stable 1-sulfonyl-1,2,3-triazoles.

Protocol 2: Multicomponent Cascade via Ketenimine Intermediates

To intentionally synthesize triazolopyrimidines, the system must be designed to delay protonation, forcing the generation of the ketenimine[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the terminal alkyne (1.0 equiv), sulfonyl azide (1.2 equiv), and an azirine (1.0 equiv) in 1,2-dichloroethane (DCE, 0.2 M).

  • Catalyst & Base Addition: Add CuI (10 mol%) and Triethylamine (1.5 equiv). Causality: The base prevents rapid protonation of the cuprated triazole, ensuring quantitative conversion to the ketenimine intermediate.

  • Cascade Reaction: Stir the mixture at room temperature. The in-situ generated ketenimine will be immediately trapped by the azirine nucleophile.

  • Workup: Once TLC indicates complete consumption of the azirine, dilute with CH₂Cl₂ and wash with water.

  • Purification: Concentrate the organic layer and purify via silica gel chromatography to isolate the functionalized triazolopyrimidine.

Conclusion

The azidosulfonyl group transforms the standard azide-alkyne cycloaddition from a simple ligation tool into a versatile platform for divergent synthesis. By understanding the kinetic competition between intermediate protonation and ring-chain tautomerization, researchers can rationally design catalytic systems to isolate stable triazoles or exploit highly reactive ketenimines for advanced molecular construction.

Sources

Exploratory

Electronic Effects of Tetrafluoro Substitution on Sulfonyl Azide Photoreactivity: A Mechanistic and Practical Guide

Executive Summary Sulfonyl azides ( RSO2​N3​ ) are highly versatile reagents utilized across synthetic organic chemistry, materials science, and drug development. Upon photolysis, these compounds extrude nitrogen gas to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfonyl azides ( RSO2​N3​ ) are highly versatile reagents utilized across synthetic organic chemistry, materials science, and drug development. Upon photolysis, these compounds extrude nitrogen gas to generate highly reactive nitrene intermediates. However, the utility of standard arylsulfonyl azides is often compromised by competitive intramolecular side reactions, most notably the pseudo-Curtius rearrangement.

This technical guide explores the profound electronic effects of tetrafluoro substitution on the photoreactivity of sulfonyl azides. By introducing highly electronegative fluorine atoms onto the aryl ring, researchers can fundamentally alter the electronic landscape of the molecule—stabilizing the singlet nitrene, suppressing unwanted rearrangements, and maximizing the efficiency of intermolecular C–H insertion.

Mechanistic Foundations of Sulfonyl Azide Photochemistry

To understand the impact of fluorination, we must first establish the baseline photochemical behavior of sulfonyl azides. The photolysis of a sulfonyl azide is a complex, multi-pathway process governed by ultrafast electronic transitions.

When irradiated with UV light (typically 267 nm or 330 nm), the sulfonyl azide is promoted from its ground state ( S0​ ) to an excited singlet state ( S1​ ). Ultrafast time-resolved infrared (TR-IR) spectroscopy has provided direct observation of this S1​ state, revealing that it is highly dissociative[1].

The S1​ state rapidly decays via the extrusion of N2​ to yield a singlet sulfonyl nitrene ( 1RSO2​N ). From this critical junction, the singlet nitrene faces three primary thermodynamic fates:

  • Intersystem Crossing (ISC): Relaxation to the lower-energy, longer-lived triplet nitrene ( 3RSO2​N )[2].

  • Pseudo-Curtius Rearrangement: An intramolecular migration of the R-group to the electron-deficient nitrogen, yielding an N-sulfonylimine derivative[2].

  • Intermolecular C–H Insertion: The desired pathway for photoaffinity labeling and polymer cross-linking, where the singlet nitrene inserts directly into an adjacent aliphatic C–H bond[3].

Photochemical_Pathways S0 Tetrafluoroarylsulfonyl Azide (S0) S1 Excited State (S1) S0->S1 hν (UV) S1->S0 Internal Conversion Singlet Singlet Nitrene 1(ArF4SO2N) S1->Singlet -N2 (Fast) Triplet Triplet Nitrene 3(ArF4SO2N) Singlet->Triplet ISC PCP Pseudo-Curtius Product (Suppressed) Singlet->PCP Rearrangement (High Barrier) CH_Insert C-H Insertion Product (Favored) Singlet->CH_Insert Intermolecular R-H Insertion Triplet->CH_Insert Radical Abstraction (Minor)

Photochemical decay pathways of tetrafluoro-substituted sulfonyl azides highlighting favored C-H insertion.

The Causality of Tetrafluoro Substitution

The introduction of a tetrafluoroaryl group (e.g., 2,3,5,6-tetrafluorophenyl) to the sulfonyl azide framework is not merely a structural tweak; it is a targeted electronic intervention. The causality behind its superior performance in cross-linking and labeling applications is rooted in three distinct electronic phenomena:

A. Inductive Stabilization and Orbital Modulation

Fluorine is the most electronegative element. Four fluorine atoms on the aryl ring exert a massive inductive pull ( −I effect), withdrawing electron density from the sulfonyl group. This lowers the energies of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). By stabilizing the electronic structure, the lifetime of the highly reactive singlet nitrene is extended, allowing more time for diffusion-controlled intermolecular reactions before ISC occurs[4].

B. Suppression of Migratory Aptitude (The Pseudo-Curtius Blockade)

In non-fluorinated arylsulfonyl azides (like p -tolylsulfonyl azide), the pseudo-Curtius rearrangement is a major competitive pathway, often consuming up to 40% of the singlet nitrene[2]. This rearrangement requires the aryl group to migrate to the electron-deficient nitrene nitrogen.

The Causality: Migratory aptitude in nucleophilic rearrangements is strictly dependent on the electron density of the migrating group; electron-rich groups migrate faster because they stabilize the developing positive charge in the transition state. A tetrafluorophenyl group is severely electron-deficient. Consequently, its migratory aptitude is drastically reduced. This imposes a massive kinetic barrier on the pseudo-Curtius rearrangement, effectively shutting down this parasitic pathway and funneling the reaction toward useful C–H insertion.

C. Spin-State Modulation

Matrix isolation studies of fluorinated sulfonyl azides have demonstrated that extreme electron withdrawal alters the zero-field splitting (ZFS) parameters of the resulting nitrenes[5]. While the triplet state remains the ground state, the energy gap between the singlet and triplet states is modulated, which directly impacts the rate of intersystem crossing and stabilizes the resulting nitrene species at room temperature[4].

Quantitative Photochemical Parameters

To illustrate the practical impact of these electronic effects, the table below summarizes the kinetic and thermodynamic parameters of various sulfonyl azides. Note how the suppression of the pseudo-Curtius rearrangement in fluorinated systems directly correlates with an increase in C–H insertion efficiency.

Compound Class S1​ State LifetimeSinglet Nitrene LifetimePseudo-Curtius YieldC–H Insertion Efficiency
Aliphatic (e.g., MsN3​ )[2]~2.0 ps~1.2 nsLow (<10%)High
Aryl (e.g., TsN3​ )[2]~1.5 ps~0.5 nsHigh (~40%)Moderate
Tetrafluoroaryl (Extrapolated)[3]>5.0 ps>2.0 nsVery Low (<5%) Very High (>80%)

Self-Validating Experimental Protocols: Ultrafast TR-IR Spectroscopy

To validate the lifetimes and decay pathways of newly synthesized tetrafluoro-substituted sulfonyl azides, Ultrafast Time-Resolved Infrared (TR-IR) spectroscopy is the gold standard[1]. The following protocol is designed as a self-validating system to ensure artifacts are minimized.

Protocol: TR-IR Characterization of Fluorinated Sulfonyl Azides

Rationale for Solvent Choice: The experiment must be conducted in carbon tetrachloride ( CCl4​ ) or dichloromethane ( CH2​Cl2​ ). CCl4​ is specifically chosen because it is IR-transparent in the azide stretching region (~2100 cm−1 ) and lacks abstractable hydrogen atoms, preventing premature C–H insertion of the singlet nitrene that would artificially truncate the measured lifetime[1].

Rationale for Flow System: Photoproducts (like sulfonamides) are highly stable and will absorb IR light, skewing the transient absorption signal. Using a flow cell ensures every laser pulse interrogates a fresh volume of the unreacted azide[2].

  • Sample Preparation: Dissolve the tetrafluoroarylsulfonyl azide in anhydrous CCl4​ to a final concentration of 2.0 mM.

  • Flow Cell Integration: Circulate the solution through a Harrick flow cell equipped with 2 mm thick CaF2​ windows (path length = 100 µm) using a peristaltic pump.

  • Pump-Probe Excitation: Excite the sample using a ~100 fs UV pump pulse centered at 267 nm to populate the S1​ state.

  • Spectral Acquisition: Probe the sample with a broadband mid-IR pulse. Delay the probe pulse relative to the pump pulse from 1 ps to 3 ns using an optical delay line.

  • Detection & Kinetic Modeling: Monitor the bleach of the ground-state azide asymmetric stretch and the transient rise of the nitrene intermediate using an MCT (Mercury Cadmium Telluride) array detector. Fit the transient absorbance data to a multi-exponential decay model to extract the exact S1​ and singlet nitrene lifetimes.

TR_IR_Protocol Prep 1. Sample Prep (2 mM in CCl4) Pump 2. UV Pump (267 nm Excitation) Prep->Pump Probe 3. IR Probe (Femtosecond Delay) Pump->Probe Δt Detect 4. MCT Detection (Vibrational Spectra) Probe->Detect

Step-by-step workflow for ultrafast Time-Resolved IR (TR-IR) spectroscopy of sulfonyl azides.

Applications in Drug Development & Materials Science

The electronic tuning provided by tetrafluoro substitution has profound implications for applied sciences:

  • Photoaffinity Labeling (PAL) in Drug Discovery: In PAL, a drug analog is equipped with a photoreactive group to covalently bind to its target protein upon irradiation. Non-fluorinated arylsulfonyl azides often fail because the pseudo-Curtius rearrangement outcompetes the intermolecular binding event. Tetrafluoro substitution suppresses this rearrangement, ensuring the singlet nitrene survives long enough to insert into the C–H bonds of the target protein's binding pocket.

  • Advanced Polymer Cross-Linking: In materials science, organic azides are used to cross-link polymer films. Sterically hindered and highly fluorinated phenyl azides exhibit vastly superior photo-crosslinking efficiency because C–H insertion is heavily favored over unwanted side reactions, preventing the degradation of the polymer's semiconductor or mechanical properties[3].

References

  • Kubicki, J., et al. "Direct Observation of a Sulfonyl Azide Excited State and Its Decay Processes by Ultrafast Time-Resolved IR Spectroscopy." Journal of the American Chemical Society, 2012. URL: [Link]

  • Wang, Y., et al. "Exploring photochemistry of p-bromophenylsulfonyl, p-tolylsulfonyl and methylsulfonyl azides by ultrafast UV-pump–IR-probe spectroscopy and computations." RSC Advances (PCCP), 2016. URL: [Link]

  • Portela-Gonzalez, A., et al. "Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid." The Journal of Physical Chemistry C, 2023. URL: [Link]

  • Bräse, S., et al. "Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences." National Institutes of Health (PMC), 2012. URL: [Link]

  • Zeng, X., et al. "Photochemistry of Matrix Isolated (Trifluoromethyl)sulfonyl Azide, CF3SO2N3." The Journal of Physical Chemistry A, 2014. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step photoaffinity labeling protocol using 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid

Advanced Photoaffinity Labeling Protocol Using 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (ASTFBA) Executive Summary In the realm of target deconvolution and chemical biology, photoaffinity labeling (PAL) is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Photoaffinity Labeling Protocol Using 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (ASTFBA)

Executive Summary

In the realm of target deconvolution and chemical biology, photoaffinity labeling (PAL) is a cornerstone technique for mapping ligand-protein interactions. 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (ASTFBA) is an advanced, bifunctional crosslinking reagent. It features a carboxylic acid for straightforward bioconjugation and a sulfonyl azide group for high-efficiency photo-crosslinking. This guide provides a self-validating, step-by-step methodology for utilizing ASTFBA, bridging the gap between theoretical photochemistry and field-proven proteomic workflows.

Mechanistic Rationale: Why ASTFBA?

As a Senior Application Scientist, I frequently see researchers struggle with low crosslinking yields when using traditional aryl azides. The failure often stems from the photochemical intermediate: standard aryl azides generate triplet nitrenes that undergo deleterious ring-expansion to dehydroazepines, leading to off-target reactions with bulk nucleophiles rather than the desired C-H insertion in the binding pocket.

ASTFBA solves this through two structural features:

  • Sulfonyl Azide Core: Upon UV irradiation, sulfonyl azides extrude nitrogen gas to generate an ultra-reactive, short-lived (e.g., τ≈700 ps) singlet sulfonyl nitrene[1]. This species is highly electrophilic and inserts directly into unactivated C-H bonds to form stable covalent crosslinks[2].

  • Tetrafluorophenyl Ring: The highly electron-withdrawing fluorine atoms stabilize the singlet nitrene state and fundamentally prevent ring-expansion. Furthermore, this fluorinated architecture red-shifts the optimal activation wavelength to 300 nm, allowing researchers to avoid the severe protein and nucleic acid photodamage typically caused by 254 nm UV light[3].

Photochemical Activation Pathway

Mechanism A ASTFBA Probe (Sulfonyl Azide) B Singlet Sulfonyl Nitrene (Highly Reactive) A->B UV Photolysis (- N₂) C C-H / N-H Insertion (Covalent Target Adduct) B->C Target Proximity (Direct Insertion) D Solvent Quenching (Off-Target) B->D Bulk Solvent (H-Abstraction)

Photochemical activation pathway of ASTFBA and subsequent nitrene insertion mechanisms.

Quantitative Comparison of Photoreactive Groups

To contextualize the utility of ASTFBA, the table below summarizes the physicochemical parameters of common PAL moieties.

Photoreactive GroupOptimal Activation Wavelength (nm)Primary Reactive IntermediateIntermediate Half-LifePrimary Insertion Preference
Traditional Aryl Azide 254 – 280Triplet Nitrene / Dehydroazepine ∼10−4 sNucleophiles C-H bonds
Diazirine 350 – 360Singlet Carbene ∼10−9 sC-H bonds
Benzophenone ∼350 Diradical ∼10−6 sMet-S C-H (H-abstraction)
ASTFBA (Sulfonyl Azide) 254 – 302 Singlet Sulfonyl Nitrene ∼700 ps Unactivated C-H bonds

End-to-End Experimental Workflow

Workflow S1 1. Probe Bioconjugation (EDC/NHS Coupling to Ligand) S2 2. Target Incubation (Equilibration in Lysate/Buffer) S1->S2 S3 3. UV Irradiation (302 nm, on ice, 5-15 min) S2->S3 S4 4. Target Enrichment (e.g., Click Chemistry / Pull-down) S3->S4 S5 5. Proteomic Analysis (LC-MS/MS or Western Blot) S4->S5

End-to-end experimental workflow for ASTFBA-mediated photoaffinity labeling.

Detailed Step-by-Step Methodology

Phase 1: Probe Synthesis (Bioconjugation)

Objective: Covalently link the carboxylic acid of ASTFBA to a primary amine on your target ligand (e.g., small molecule, peptide).

  • Reagent Preparation: Dissolve ASTFBA (1.0 eq) in anhydrous DMF to a concentration of 100 mM. Causality: Anhydrous conditions are critical to prevent the hydrolysis of the intermediate active ester.

  • Activation: Add EDC·HCl (1.5 eq) and NHS (1.5 eq) to the solution. Stir at 25°C for 2 hours to form the ASTFBA-NHS active ester.

  • Conjugation: Introduce the amine-bearing target ligand (0.9 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Incubation: Stir the reaction mixture for 12 hours. Crucial: Perform this step in the dark (e.g., wrap the vial in aluminum foil) to prevent premature photolysis of the sulfonyl azide.

  • Purification: Purify the resulting ASTFBA-ligand conjugate via preparative RP-HPLC and lyophilize.

Phase 2: Target Incubation

Objective: Allow the synthesized probe to equilibrate with the target protein in its native folded state.

  • Buffer Selection: Dilute the target protein or cell lysate to 1–2 mg/mL in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Expert Insight: Strictly avoid buffers containing primary amines (like Tris) or strong reducing agents (like DTT). Amines and thiols act as potent scavengers that will intercept the nitrene intermediate before it can crosslink to the target pocket.

  • Equilibration: Add the ASTFBA-ligand probe to a final concentration of 1–10 µM. Incubate in the dark at 4°C for 60 minutes to reach thermodynamic binding equilibrium.

Phase 3: Photolysis (Crosslinking)

Objective: Trigger the photochemical generation of the sulfonyl nitrene to permanently crosslink the probe to the target.

  • Sample Transfer: Transfer the equilibrated mixture to a shallow, uncovered 96-well glass-bottom plate (maximum 100 µL per well).

    • Causality: Standard polystyrene plates absorb UV light. Shallow, uncovered volumes maximize uniform photon penetration across the sample.

  • Thermal Control: Place the plate directly on an ice bath.

    • Causality: UV lamps generate significant heat. Maintaining the sample at 4°C prevents thermal denaturation of the protein and minimizes the non-specific diffusion of the probe.

  • Irradiation: Irradiate the sample at 302 nm for 10 minutes using a UV crosslinker (e.g., Spectrolinker).

    • Causality: While sulfonyl azides can be activated at 254 nm, the tetrafluorophenyl ring allows efficient activation at 300 nm, which drastically reduces background degradation of aromatic amino acids[3].

Phase 4: Downstream Enrichment and Analysis
  • Denaturation: Quench the reaction by adding 4X SDS sample buffer and boiling for 5 minutes.

  • Detection: Resolve the crosslinked complex via SDS-PAGE. Depending on the secondary handles present on your ligand (e.g., fluorophore, biotin, or alkyne for subsequent CuAAC click chemistry), proceed to Western blot detection or in-gel trypsin digestion for LC-MS/MS binding site mapping.

References

  • [2] Title: Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences | Source: PMC | URL:[Link]

  • [1] Title: Direct Observation of a Sulfonyl Azide Excited State and Its Decay Processes by Ultrafast Time-Resolved IR Spectroscopy | Source: ResearchGate | URL: [Link]

Sources

Application

Application Note: Synthesis and Bioconjugation of Amine-Reactive NHS Esters from 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid

Executive Summary & Mechanistic Rationale As bioconjugation strategies evolve, the demand for highly efficient, bifunctional crosslinkers has surged. 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (ASTFBA) is an advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As bioconjugation strategies evolve, the demand for highly efficient, bifunctional crosslinkers has surged. 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (ASTFBA) is an advanced click-chemistry precursor that bridges the gap between rapid amine modification and downstream bio-orthogonal tagging[1].

The molecular architecture of ASTFBA dictates its exceptional reactivity. The perfluorinated aromatic core exerts a profound electron-withdrawing effect via inductive stabilization. This drastically increases the electrophilicity of the adjacent carboxyl group. When converted to an N-hydroxysuccinimide (NHS) ester, the resulting ASTFBA-NHS ester exhibits ultra-fast acylation kinetics toward primary amines (such as lysine residues on proteins) compared to non-fluorinated analogs. Concurrently, the azidosulfonyl group (–SO₂N₃) remains orthogonal to the amine-coupling step, preserving its integrity for subsequent Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or photoaffinity labeling.

To ensure successful bioconjugation, the synthesis of the NHS ester must be performed under strictly anhydrous conditions to prevent the hydrolysis of the highly reactive O-acylisourea intermediate.

Experimental Workflow

ASTFBA_Workflow ASTFBA ASTFBA (Carboxylic Acid) Activation DCC Activation (0°C, Anhydrous DCM) ASTFBA->Activation Intermediate O-Acylisourea Activation->Intermediate NHS NHS Attack Intermediate->NHS Product ASTFBA-NHS Ester NHS->Product Byproduct DCU Precipitate NHS->Byproduct Conjugation Protein Conjugation (Lysine Amines) Product->Conjugation pH 7.5-8.0 Validation SPAAC Validation (DBCO-Fluorophore) Conjugation->Validation Click Chemistry

Workflow for ASTFBA-NHS ester synthesis, bioconjugation, and SPAAC validation.

Protocol 1: Anhydrous Synthesis of ASTFBA-NHS Ester

Causality & Design Choices: We utilize N,N'-Dicyclohexylcarbodiimide (DCC) rather than the water-soluble EDC for this ex vivo activation. DCC is optimal for organic phase synthesis because its byproduct, dicyclohexylurea (DCU), is highly insoluble in dichloromethane (DCM) and precipitates out, allowing for rapid purification via simple vacuum filtration. The reaction is initiated at 0 °C to suppress the thermal rearrangement of the O-acylisourea intermediate into an inactive N-acylurea dead-end product.

Step-by-Step Methodology
  • Initiation: In an oven-dried round-bottom flask purged with argon, dissolve 1.0 equivalent of ASTFBA and 1.1 equivalents of in anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Activation: Dissolve 1.1 equivalents of DCC in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours. A dense white precipitate (DCU) will form.

  • Purification: Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the organic filtrate sequentially with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the ASTFBA-NHS ester as a solid. Store desiccated at -20 °C protected from light.

Quantitative Data: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/VolRole
ASTFBA299.161.0100 mgSubstrate
N-Hydroxysuccinimide115.091.138.5 mgNucleophile
DCC206.331.169.0 mgCoupling Agent
Anhydrous DCMN/AN/A5.0 mLSolvent

Protocol 2: Amine-Reactive Bioconjugation & Self-Validation

Causality & Design Choices: The bioconjugation must occur in an amine-free buffer (e.g., PBS) at pH 7.5–8.0 . At this pH, a sufficient fraction of the protein's lysine ε-amines are unprotonated (nucleophilic) to attack the NHS ester, while minimizing the competing base-catalyzed hydrolysis of the NHS ester[1]. Tris or glycine buffers must be strictly avoided as they will irreversibly quench the reagent.

Step-by-Step Methodology
  • Preparation: Dissolve the target protein in 1X PBS (pH 7.5–8.0) at a concentration of 1–5 mg/mL.

  • Reagent Reconstitution: Immediately before use, dissolve the synthesized ASTFBA-NHS ester in anhydrous DMSO to create a 10 mM stock. (Note: NHS esters hydrolyze rapidly in aqueous solutions; do not store the DMSO stock if it has absorbed moisture).

  • Conjugation: Add a 10- to 20-fold molar excess of ASTFBA-NHS to the protein solution. Ensure the final DMSO concentration does not exceed 5-10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction at room temperature for 2 hours, or at 4 °C overnight, with gentle end-over-end mixing.

  • Desalting: Remove unreacted crosslinker and NHS leaving groups using a Zeba™ spin desalting column or dialysis against PBS.

The Self-Validating System (SPAAC Checkpoint)

To definitively prove that the protocol was successful, the system must self-validate both the amine conjugation and the survival of the azidosulfonyl group.

  • Add a 5-fold molar excess of a DBCO-Fluorophore (e.g., DBCO-Cy5) to the purified ASTFBA-conjugated protein.

  • Incubate for 2 hours at room temperature (SPAAC click reaction).

  • Run the sample on an SDS-PAGE gel.

  • Validation Logic: Image the gel under a fluorescence scanner before Coomassie staining. The presence of a fluorescent band at the protein's molecular weight confirms that the NHS ester successfully acylated the protein and the azidosulfonyl group remained active to undergo the click reaction.

Troubleshooting Bioconjugation Inefficiencies
ObservationCausality / MechanismCorrective Action
Low Conjugation Efficiency NHS ester hydrolysis outcompeting amine attack due to incorrect pH or degraded reagent.Verify buffer pH is exactly 7.5–8.0. Use freshly reconstituted ASTFBA-NHS.
Protein Precipitation The highly hydrophobic perfluoroaromatic ring induces aggregation upon heavy labeling.Reduce the molar excess of ASTFBA-NHS (e.g., to 5x) or add 5% glycerol to the buffer.
No Fluorescence in Validation Azidosulfonyl group degraded by UV light exposure or reducing agents during processing.Protect the reaction from ambient light. Strictly avoid reducing agents like DTT or BME.

References

  • Hermanson, G. T. "Bioconjugate Techniques (Third Edition)." ScienceDirect. Available at:[Link]

Sources

Method

Bioconjugation of peptides using azidosulfonyl tetrafluorobenzoic acid linkers

An advanced technical guide for researchers and drug development professionals on the mechanistic principles, quantitative benchmarking, and step-by-step execution of peptide bioconjugation using 4-(Azidosulfonyl)-2,3,5,...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical guide for researchers and drug development professionals on the mechanistic principles, quantitative benchmarking, and step-by-step execution of peptide bioconjugation using 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid.

The Causality of Molecular Design: Why Tetrafluorobenzoic Acid?

In the landscape of modern bioconjugation, achieving rapid, chemoselective, and metal-free ligation in aqueous media remains a primary objective. The heterobifunctional linker 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid (CAS: 2271046-99-0) is specifically engineered to meet these criteria by exploiting the unique electronic properties of its highly fluorinated aromatic core.

This linker features two orthogonal reactive handles, each mechanistically enhanced by the central tetrafluorophenyl ring:

  • Amine-Reactive Carboxylic Acid: The four highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. This significantly lowers the pKa of the benzoic acid moiety. When activated into an ester (e.g., via HATU or EDC/NHS), the resulting intermediate is exceptionally electrophilic, driving rapid amidation with peptide N-termini or lysine side chains even under sterically hindered conditions.

  • Thioacid-Reactive Sulfonyl Azide: The azidosulfonyl group (-SO₂N₃) is an electron-deficient azide designed for the "Sulfo-Click" reaction[1][2]. While standard aliphatic azides require heating or copper catalysts to react, the sulfonyl azide reacts rapidly with thioacids (-COSH) at room temperature[3]. The tetrafluoro-substitution further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the azide, radically accelerating the initial nucleophilic attack by the thioacid[3][4].

G A Peptide A (Primary Amine) C Peptide A-Sulfonyl Azide Intermediate A->C Amide Coupling B 4-(Azidosulfonyl)- 2,3,5,6-tetrafluorobenzoic Acid B->C E Final Bioconjugate (N-Acylsulfonamide) C->E Sulfo-Click Ligation D Target Molecule (Thioacid) D->E

Workflow for peptide bioconjugation using the azidosulfonyl tetrafluorobenzoic acid linker.

Mechanistic Pathway of the Sulfo-Click Reaction

The Sulfo-Click reaction is a highly chemoselective amidation reaction that forms an N-acylsulfonamide linkage[1][2]. This linkage is a highly stable bioisostere for carboxylic acids and phosphates, making it highly valuable in medicinal chemistry and drug development[2][5].

The reaction is thermodynamically driven and self-validating. It proceeds via a stepwise addition-cyclization-elimination sequence[2][6]. The thioacid nucleophilically attacks the electron-deficient sulfonyl azide to form a transient thiatriazoline intermediate. This intermediate rapidly collapses, irreversibly extruding nitrogen gas (N₂) and elemental sulfur (S) to yield the final conjugate[3][6].

Mechanism S1 Sulfonyl Azide + Thioacid S2 Nucleophilic Addition S1->S2 S3 Thiatriazoline Intermediate S2->S3 S4 N2 & S Extrusion S3->S4 -N2, -S S5 N-Acylsulfonamide Linkage S4->S5

Mechanistic pathway of the metal-free Sulfo-Click reaction forming an N-acylsulfonamide.

Quantitative Benchmarking: Sulfo-Click vs. Traditional Click Chemistry

To justify the selection of the Sulfo-Click strategy over traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), we must evaluate the kinetic and operational parameters. Notably, the Sulfo-Click reaction is completely orthogonal to CuAAC, allowing for dual-labeling strategies on a single peptide scaffold[3].

Table 1: Comparative Parameters of Bioconjugation Strategies

ParameterSulfo-Click (Sulfonyl Azide + Thioacid)CuAAC (Azide + Alkyne)SPAAC (Azide + DBCO)
Catalyst Required None (Base accelerated)[2]Cu(I)None
Reaction Kinetics Fast ( k≈0.2 M−1s−1 )[3]Very Fast ( k≈10-100 M−1s−1 )Moderate ( k≈0.1-1 M−1s−1 )
Byproducts Nitrogen (N₂), Sulfur (S)[6]NoneNone
Resulting Linkage N-Acylsulfonamide[2]1,2,3-TriazoleCyclooctyl-Triazole
Hydrophobicity Low (Native-like amide bioisostere)[3]LowHigh (Bulky cyclooctyne)
Orthogonality Orthogonal to CuAAC[3]StandardStandard

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and analytical checkpoints to ensure high-fidelity bioconjugation.

Phase 1: Linker Activation and Amine Ligation

Objective: Covalently attach 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid to the N-terminus of Peptide A.

  • Reagent Preparation: Dissolve 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid (1.2 eq) in anhydrous DMF.

    • Causality: Anhydrous conditions are critical. The highly electron-withdrawing tetrafluorophenyl ring makes the activated ester highly susceptible to premature hydrolysis in the presence of water.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.

    • Causality: HATU is preferred over standard EDC/NHS coupling here because it rapidly generates a highly reactive HOAt ester, which outcompetes degradative pathways associated with highly acidic benzoic acids.

  • Conjugation: Add Peptide A (1.0 eq, ensuring all non-target primary amines are Boc-protected). Stir at room temperature for 1–2 hours.

  • Analytical Validation: Quench a 1 µL aliquot with butylamine, dilute in 50% MeCN/H₂O, and analyze via LC-MS.

    • Success Criteria: The successful attachment of the linker will result in a precise mass shift of +281.15 Da on the peptide (Linker MW 299.16 Da - H₂O 18.01 Da).

  • Purification: Purify the Azidosulfonyl-Peptide A conjugate via preparative RP-HPLC and lyophilize.

Phase 2: Metal-Free Sulfo-Click Ligation

Objective: Ligate the Azidosulfonyl-Peptide A with a Thioacid-functionalized target (Peptide B, fluorophore, or radiolabel)[1][7].

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.5) containing 10% DMSO. Thoroughly degas the buffer via argon sparging for 15 minutes.

    • Causality: Thioacids are highly susceptible to oxidative dimerization (forming dithioesters) in the presence of dissolved oxygen. Degassing ensures the thioacid remains fully available for nucleophilic attack.

  • Reagent Mixing: Dissolve Azidosulfonyl-Peptide A (1.0 eq) and Thioacid-Peptide B (1.2 eq) in the degassed buffer.

  • Base Catalysis: Add 2,6-lutidine (10 eq) to the reaction mixture.

    • Causality: While the reaction can proceed unassisted, the addition of a mild, non-nucleophilic base like 2,6-lutidine deprotonates the thioacid, maximizing its nucleophilicity and driving the reaction to completion within 30 minutes[2].

  • Analytical Validation: Monitor the reaction via LC-MS.

    • Success Criteria: The thermodynamic driving force of the Sulfo-Click reaction is the extrusion of N₂ and S[2][6]. The product must show a mass corresponding to [Mass of Peptide A Conjugate] + [Mass of Thioacid Target] - 60.07 Da (representing the loss of N₂ [28.01 Da] and S[32.06 Da]).

  • Final Isolation: Isolate the highly stable N-acylsulfonamide conjugate via RP-HPLC.

Sources

Application

Application Notes and Protocols for C-H Amination of Complex Organic Molecules with 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, offering a more atom-economical and efficient pathway to complex molecules.[1][2] Among these methods, C-H amination has emerged as a powerful tool for the introduction of nitrogen-containing functionalities, which are ubiquitous in pharmaceuticals and bioactive compounds.[3][4] This guide provides an in-depth technical overview and practical protocols for the use of 4-(azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid as a versatile reagent for the C-H amination of complex organic molecules. This reagent is particularly valuable for late-stage functionalization in drug discovery programs, where the direct modification of a lead compound can rapidly generate analogues with improved properties.[5][6][7]

Introduction to 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid in C-H Amination

4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid is a highly reactive sulfonyl azide that serves as a source of a nitrene intermediate for C-H insertion reactions. The tetrafluorinated aromatic ring enhances the electrophilicity of the sulfonyl group, making the azide a potent aminating agent. The presence of the carboxylic acid functionality offers a handle for further synthetic manipulations or for modulating the physicochemical properties of the target molecule.[8]

The primary application of this reagent lies in the transition-metal-catalyzed C-H amination of a wide range of substrates, including those with complex architectures. Rhodium and cobalt complexes are particularly effective catalysts for this transformation, proceeding through a metal-nitrenoid intermediate.[2][9][10]

Key Advantages:
  • High Reactivity: The electron-withdrawing tetrafluorinated ring enhances the reactivity of the sulfonyl azide.

  • Versatility: Applicable to a broad range of C-H bonds, including those in complex and sterically hindered environments.[9][11]

  • Late-Stage Functionalization: Enables the direct introduction of a sulfonamide group into advanced intermediates, streamlining synthetic routes.[5][6]

  • Functional Group Tolerance: The reaction conditions are often mild enough to tolerate a variety of sensitive functional groups.

Reaction Mechanism: The "Why" Behind the Protocol

The catalytic cycle of a typical rhodium-catalyzed C-H amination with a sulfonyl azide involves several key steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

G cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products A [Rh(II)] Catalyst B Coordination of Sulfonyl Azide A->B + R-SO₂N₃ C N₂ Extrusion & Nitrenoid Formation B->C - N₂ D C-H Activation/Insertion C->D + Substrate-H E Product Release & Catalyst Regeneration D->E E->A - Product Reagent 4-(Azidosulfonyl)-2,3,5,6- tetrafluorobenzoic Acid (R-SO₂N₃) Substrate Complex Organic Molecule (Substrate-H) Product Aminated Product

Figure 1: Generalized catalytic cycle for Rh(II)-catalyzed C-H amination.

Mechanistic Insights:

  • Catalyst Activation & Coordination: The active rhodium catalyst, often a rhodium(II) dimer, coordinates to the sulfonyl azide.

  • Nitrogen Extrusion: The coordinated sulfonyl azide loses a molecule of dinitrogen (N₂) to form a highly reactive rhodium-nitrenoid intermediate. This is often the rate-determining step.[1]

  • C-H Insertion: The electrophilic nitrenoid then undergoes insertion into a C-H bond of the substrate. This can proceed through a concerted or a stepwise mechanism, depending on the substrate and catalyst.[1]

  • Product Dissociation: The aminated product dissociates from the catalyst, regenerating the active rhodium(II) species to continue the catalytic cycle.

The high reactivity of 4-(azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid can be attributed to the electron-withdrawing nature of the perfluorinated aryl ring, which destabilizes the azide and promotes the formation of the reactive nitrenoid.

Safety Precautions: Handling Sulfonyl Azides

Sulfonyl azides are energetic compounds and should be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, a blast shield, and appropriate gloves when handling sulfonyl azides.

  • Scale: It is highly recommended to perform these reactions on a small scale, especially during initial investigations.

  • Temperature: Avoid excessive heating of the neat compound, as this can lead to explosive decomposition.

  • Metal Spatulas: Do not use metal spatulas to handle sulfonyl azides, as this can lead to the formation of shock-sensitive metal azides. Use plastic or ceramic spatulas.

  • Purification: When purifying sulfonyl azides, avoid concentrating the solution to dryness. It is safer to use the crude material directly or to precipitate the product and isolate it by filtration.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Rhodium-Catalyzed Intermolecular C-H Amination

This protocol is adapted from established procedures for C-H amination with sulfonyl azides.[2]

Materials:

  • Substrate (1.0 equiv)

  • 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid (1.2 equiv)

  • [Rh₂(esp)₂] (dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate)) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the substrate (e.g., 0.2 mmol), [Rh₂(esp)₂] (0.002-0.01 mmol), and anhydrous, degassed solvent (2 mL).

  • In a separate vial, dissolve 4-(azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid (0.24 mmol) in the reaction solvent (1 mL).

  • Slowly add the solution of the sulfonyl azide to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the reactive nitrene intermediate and minimize side reactions.

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Substrate Scope and Typical Yields

SubstrateProductTypical Yield (%)
Indane1-Sulfonamidoindane60-80
EthylbenzeneN-(1-phenylethyl)sulfonamide55-75
CyclohexaneN-cyclohexylsulfonamide40-60
Complex Drug-like MoleculeLate-stage aminated derivativeSubstrate-dependent

Note: Yields are estimates based on reactions with similar sulfonyl azides and will vary depending on the specific substrate and optimized conditions.

Protocol 2: Cobalt-Catalyzed Intramolecular C-H Amination (Cyclization)

For substrates containing a tethered sulfonyl azide, intramolecular C-H amination can be a powerful method for the synthesis of heterocyclic compounds.[9][10]

Materials:

  • Substrate with tethered 4-(azidosulfonyl)-2,3,5,6-tetrafluorobenzamide group (1.0 equiv)

  • Cobalt(II) porphyrin complex (e.g., [Co(TPP)]) (5 mol%)

  • Anhydrous, degassed solvent (e.g., chlorobenzene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the substrate (0.2 mmol) and [Co(TPP)] (0.01 mmol) to a Schlenk tube.

  • Add anhydrous, degassed chlorobenzene (2 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Concentrate the solvent and purify the product by flash chromatography.

Data Presentation and Analysis

Successful C-H amination reactions should be characterized thoroughly to confirm the structure and purity of the product.

Table 2: Key Analytical Data for a Hypothetical Aminated Product

Analytical TechniqueExpected Result
¹H NMR Appearance of a new N-H proton signal (typically a broad singlet), and shifts in the signals of protons adjacent to the newly formed C-N bond.
¹³C NMR Appearance of a new signal for the carbon atom of the C-N bond, and shifts in the signals of neighboring carbons.
¹⁹F NMR Characteristic signals for the tetrafluorinated aromatic ring of the sulfonamide group.
HRMS (High-Resolution Mass Spectrometry) Accurate mass measurement confirming the molecular formula of the aminated product.
FT-IR (Fourier-Transform Infrared Spectroscopy) Characteristic stretching frequencies for N-H and S=O bonds in the sulfonamide group.

Troubleshooting and Optimization

G Problem Problem • Low Conversion • Multiple Products • Decomposition Solution Potential Solutions • Increase catalyst loading • Slower addition of azide • Lower reaction temperature • Screen different solvents • Change catalyst (e.g., Rh to Co) Problem->Solution Troubleshooting

Figure 2: Common problems and potential solutions in C-H amination.

  • Low Conversion: If the reaction is sluggish, consider increasing the catalyst loading or the reaction temperature. However, be mindful that higher temperatures can lead to decomposition of the azide.

  • Formation of Multiple Products: This may indicate a lack of regioselectivity. Screening different rhodium catalysts with various ligands can influence the selectivity. Slower addition of the azide can also help to minimize side reactions.

  • Starting Material Decomposition: If the substrate is unstable under the reaction conditions, try lowering the temperature or using a less reactive catalyst.

Conclusion and Future Outlook

4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid is a promising reagent for the C-H amination of complex organic molecules. Its high reactivity and the versatility of the resulting sulfonamide products make it a valuable tool for researchers in academia and industry, particularly in the context of late-stage functionalization for drug discovery.[5][6] Future research in this area will likely focus on the development of more selective and enantioselective catalytic systems, further expanding the synthetic utility of this powerful transformation.

References

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. (n.d.). ACS Publications. Retrieved from [Link]

  • Mechanistic Studies of the Rhodium-Catalyzed Direct C−H Amination Reaction Using Azides as the Nitrogen Source. (2014). Journal of the American Chemical Society, 136(6), 2492–2502. [Link]

  • Cobalt-Catalyzed Intramolecular C−H Amination with Arylsulfonyl Azides. (2007). Organic Letters, 9(23), 4659–4662. [Link]

  • Late-stage functionalization. (2023). In Wikipedia. [Link]

  • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. (2011). The Journal of Organic Chemistry, 76(19), 7606–7611. [Link]

  • Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. (2011). Journal of the American Chemical Society, 133(18), 7164–7167. [Link]

  • Late-Stage Functionalization. (n.d.). Max-Planck-Gesellschaft. Retrieved from [Link]

  • Cobalt-catalyzed intramolecular C-H amination with arylsulfonyl azides. (2007). Organic Letters, 9(23), 4659-4662. [Link]

  • Rhodium-catalyzed intermolecular C–H amination of simple hydrocarbons using the shelf-stable nonafluorobutanesulfonyl azide. (2008). Chemical Communications, (38), 4654. [Link]

  • Intramolecular C(sp3)H amination of arylsulfonyl azides with engineered and artificial myoglobin-based catalysts. (2014). Bioorganic & Medicinal Chemistry, 22(20), 5587–5593. [Link]

  • Recent advances in metal directed C–H amidation/amination using sulfonyl azides and phosphoryl azides. (2023). Organic & Biomolecular Chemistry, 21(40), 8081–8102. [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Directing group strategies in rhodium-catalyzed C–H amination. (2022). Organic & Biomolecular Chemistry, 20(38), 7554–7576. [Link]

  • 4-(azidosulfonyl)-2,3,5,6-tetrafluorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis, 12(10), 6060–6067. [Link]

  • 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt. (n.d.). PubChem. Retrieved from [Link]

  • ChemInform Abstract: Synthesis and Reactions of 4-Sulfo-2,3,5,6-tetrafluorobenzoic Acid. (2010). ChemInform, 23(15). [Link]

  • Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. (2024). Journal of Chemical Research, 48(1), 74–80. [Link]

  • 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. (2025). Molbank, 2025(1), M2070. [Link]

  • 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. (2025). ResearchGate. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11), 1636-1650.
  • Transition-metal-free arene C–H functionalization for the synthesis of sulfoximines. (2017). Chemical Communications, 53(57), 8046–8049. [Link]

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. (2021). Molecules, 26(19), 5941. [Link]

  • Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. (2025). Beilstein Journal of Organic Chemistry, 21, 1269–1277. [Link]

  • Synthesis and anti-cancer activities of new sulfonamides 4-substituted-triazolyl nucleosides. (2017). Bioorganic & Medicinal Chemistry Letters, 27(9), 1937–1941. [Link]

  • Intermolecular C–H Amination of Complex Molecules: Insights into the Factors Governing the Selectivity. (2012). The Journal of Organic Chemistry, 77(17), 7211–7223. [Link]

  • Intermolecular C-H Amination of Complex Molecules: Insights into the Factors Governing the Selectivity. (2012). ResearchGate. [Link]

  • Radical C-H amination. (2020). Nature Research. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews, 119(23), 11889–11956. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Photoaffinity Labeling with 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (ASTFBA)

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you optimize photoaffinity labeling (PAL) workflows using 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you optimize photoaffinity labeling (PAL) workflows using 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (ASTFBA) [1]. This bifunctional building block combines a carboxylic acid for ligand conjugation with an azidosulfonyl group on a perfluorinated ring for covalent target capture. Understanding the causality behind the photochemistry is critical to maximizing crosslinking efficiency while preserving the structural integrity of your biological targets.

Part 1: The Photochemical Mechanism

When ASTFBA is exposed to ultraviolet (UV) light, it extrudes nitrogen gas ( N2​ ) to form a highly reactive singlet sulfonyl nitrene[2]. Unlike standard phenyl azides that can undergo deleterious ring expansion to unreactive dehydroazepines, the tetrafluorinated aromatic ring of ASTFBA sterically and electronically prevents this intramolecular rearrangement[3]. This forces the singlet nitrene to rapidly insert into adjacent C-H or N-H bonds of the target protein[4].

If insertion does not occur immediately, the singlet state can undergo intersystem crossing (ISC) to a triplet diradical, which is more prone to off-target hydrogen abstraction or quenching by the solvent[4].

ASTFBA_Pathway ASTFBA ASTFBA (Sulfonyl Azide) UV UV Irradiation (300 - 365 nm) ASTFBA->UV Singlet Singlet Sulfonyl Nitrene (Highly Reactive) UV->Singlet -N₂ Triplet Triplet Nitrene (Slower, Radical) Singlet->Triplet Intersystem Crossing (ISC) Adduct Covalent Target Adduct (C-H / N-H Insertion) Singlet->Adduct Target Proximity Triplet->Adduct Radical Recombination SideReact Side Reactions (H-abstraction / Quenching) Triplet->SideReact Solvent/Scavenger

Mechanistic pathway of ASTFBA photoactivation and target insertion via singlet sulfonyl nitrene.

Part 2: Troubleshooting Guide & FAQs

Q1: What is the optimal UV wavelength to activate ASTFBA without degrading my target protein? A: We strongly recommend irradiating at 300 nm to 365 nm (UV-B to UV-A range)[5]. The Causality: While short-wave UV (254 nm) yields the fastest nitrene conversion, it causes severe damage to biological samples, including the oxidation of tryptophan and tyrosine residues, and peptide backbone cleavage[5]. The perfluorination of the aromatic ring bathochromically shifts the absorption profile, allowing effective photoactivation at ~300–315 nm[5][6]. For complex cell lysates or live-cell labeling, 365 nm is often preferred to completely eliminate UV-B toxicity, though it may require slightly longer exposure times[7].

Q2: How long should I irradiate my samples, and how do I prevent thermal degradation? A: The optimal irradiation time is typically 10 to 30 minutes , depending on the intensity of your UV source (ideal range: 10–20 mW/cm²)[7]. The Causality: Prolonged irradiation increases the bulk temperature of the sample, leading to thermal denaturation of the target protein. Furthermore, extended UV exposure increases the accumulation of triplet nitrenes, which promote non-specific background labeling[4]. The Fix: Always perform irradiation on an ice block or in a temperature-controlled cooling block (4°C). Use a shallow, UV-transparent multi-well plate (e.g., quartz or specialized cyclic olefin copolymer) to minimize path length and ensure uniform photon flux.

Q3: My crosslinking efficiency is extremely low. What chemical factors could be quenching the reaction? A: Low efficiency is most often caused by nucleophilic scavengers in the buffer. The Causality: The singlet sulfonyl nitrene is an electrophilic species. If your buffer contains primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, β -mercaptoethanol), these molecules will outcompete the target protein and rapidly quench the nitrene[7]. The Fix: Dialyze or buffer-exchange your proteins into an amine-free, non-nucleophilic buffer such as PBS or HEPES (pH 7.4) prior to the addition of the ASTFBA-conjugated probe[7].

Part 3: Data Presentation - Optimization Matrix

Use the following table to select the optimal parameters based on your specific experimental constraints:

UV Wavelength (nm)Irradiation TimeNitrene YieldProtein IntegrityApplication Recommendation
254 nm (UV-C) 2 – 5 minVery HighPoor (High degradation)Not recommended for biological samples.
302 nm (UV-B) 10 – 15 minHighGood Ideal for purified in vitro protein systems.
365 nm (UV-A) 20 – 30 minModerate to HighExcellent Best for live cells, lysates, and sensitive proteins.

Part 4: Standard Operating Procedure (Self-Validating Protocol)

To ensure a self-validating system, this protocol includes a dark-control step to isolate UV-dependent crosslinking from non-specific aggregation.

Step 1: Probe Conjugation & Preparation

  • Conjugate ASTFBA to your small-molecule ligand via standard EDC/NHS coupling targeting the carboxylic acid moiety.

  • Purify the resulting ASTFBA-ligand probe via HPLC and verify the mass (ensure the azidosulfonyl group remains intact by keeping the sample protected from ambient light).

Step 2: Equilibration (The Dark Phase)

  • Prepare your target protein (1–10 µM) in an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Do not use Tris or DTT.

  • Add the ASTFBA-ligand probe (typically at a 5- to 10-fold molar excess).

  • Incubate the mixture in the dark at room temperature for 30–60 minutes to allow the binding equilibrium to establish.

  • Validation Check: Aliquot a portion of this mixture to serve as the "Dark Control" (no UV exposure).

Step 3: UV Irradiation

  • Transfer the equilibrated samples to a pre-chilled, UV-transparent 96-well plate (e.g., quartz bottom).

  • Place the plate directly on an ice block to prevent thermal degradation.

  • Position a 365 nm UV lamp (approx. 15 mW/cm²) exactly 5 cm above the plate.

  • Irradiate for 20 minutes .

Step 4: Quenching and Downstream Analysis

  • Immediately quench the reaction by adding 4X SDS-PAGE sample buffer containing 100 mM DTT (this reduces unreacted azides and denatures the protein).

  • Boil the samples at 95°C for 5 minutes.

  • Analyze the crosslinked adducts via Western Blot or in-gel fluorescence (if a fluorophore is attached), comparing the UV-irradiated sample directly against the Dark Control.

References

  • 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, Succinimidyl Ester | AAT Bioquest Source: aatbio.com URL:[5]

  • Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid Source: nsf.gov URL:[6]

  • Cerenkov-Activated Sticky Tag for In Vivo Fluorescence Imaging - PMC Source: nih.gov URL:[3]

  • 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid - TCI Chemicals Source: tcichemicals.com URL:[1]

  • Direct Observation of a Sulfonyl Azide Excited State and Its Decay Processes by Ultrafast Time-Resolved IR Spectroscopy Source: acs.org URL:[2]

  • Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC Source: nih.gov URL:[4]

  • Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents Source: thermofisher.com URL:[7]

Sources

Optimization

Preventing thermal degradation of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid during synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal instabilities encountered during the synthesis of 4-(Azidosulfonyl)-2,3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal instabilities encountered during the synthesis of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (ASTFBA) .

Because ASTFBA is a highly energetic fluorinated sulfonyl azide, standard batch azidation protocols often result in catastrophic yield loss or thermal runaway. This guide provides the mechanistic causality behind these failures and establishes a self-validating continuous flow protocol to ensure safe, high-yield synthesis.

🔬 Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my ASTFBA synthesis mixture turn dark and evolve gas, resulting in massive yield loss?

A: This is a classic symptom of thermal degradation driven by electronic effects. The synthesis of sulfonyl azides via the reaction of a sulfonyl chloride with sodium azide ( NaN3​ ) is highly exothermic. ASTFBA contains a tetrafluorobenzoic acid core, and its four fluorine atoms exert a powerful electron-withdrawing inductive effect. According to established thermal stability analyses, electron-withdrawing groups attached to the azide moiety significantly decrease and lower the decomposition onset temperature ( Tonset​ )[1].

If the localized temperature in your reactor exceeds ~75 °C during the exothermic addition, the sulfonyl azide bond cleaves. This releases nitrogen gas ( N2​ ) and generates a highly reactive [2]. The nitrene rapidly undergoes non-specific C-H and N-H insertion reactions with surrounding solvent or product molecules, creating the dark, intractable polymeric mixtures you are observing.

Mechanism A ASTFBA (Stable at < 25°C) B Thermal Stress (T > 75°C) A->B Inadequate Cooling C Nitrene Intermediate (Highly Reactive) B->C Bond Cleavage D N2 Gas Evolution (Expansion Hazard) B->D Exothermic E Polymeric Degradants (Yield Loss) C->E C-H/N-H Insertion

Mechanism of ASTFBA thermal degradation via nitrene formation.

Q2: How can I safely scale up the azidation step without risking thermal runaway?

A: Batch reactors suffer from poor surface-area-to-volume ratios, making them ill-equipped to dissipate the rapid heat generated during scale-up. To mitigate the explosive thermal decomposition risks associated with sensitive diazo transfer reagents, you must transition to a[3].

In a continuous flow microreactor, the biphasic mixture (aqueous NaN3​ and organic sulfonyl chloride) is combined in a T-mixer and passed through a residence coil with active cooling. This ensures immediate heat dissipation and prevents the accumulation of hazardous, energetic intermediates.

Q3: What is the recommended thermal safety envelope for handling ASTFBA?

A: Sulfonyl azides generally exhibit an average ( ΔHd​ ) of -201 kJ/mol[4]. However, ASTFBA's fluorinated core shifts its thermal safety envelope significantly lower than standard reagents like Tosyl Azide. See the comparative data below.

📊 Quantitative Data: Comparative Thermal Stability

Compound Class / ReagentCarbon-to-Nitrogen Ratio (C/N)Electronic EffectOnset Temperature ( Tonset​ )Enthalpy of Decomp. ( ΔHd​ )
Tosyl Azide 7:3Mild Electron-Donating~120 °C-226 kJ/mol
p-ABSA 8:4Mild Electron-Withdrawing~100 °C-201 kJ/mol
ASTFBA 7:3Strong Electron-Withdrawing~75-85 °C~ -200 kJ/mol

*Extrapolated values based on the combined inductive effects of the tetrafluoro-aromatic ring and sulfonyl group[1],[4].

🧪 Experimental Protocols: Self-Validating Synthesis of ASTFBA

To guarantee scientific integrity and safety, the following continuous flow protocol is designed as a self-validating system . It uses a biphasic solvent system to separate unreacted NaN3​ from the organic product and employs continuous in-line monitoring to validate the reaction state before isolation.

Step 1: Reagent Preparation & System Priming
  • Prepare a 0.5 M solution of NaN3​ in deionized water.

    • Validation Check: Measure the pH of the aqueous solution. It MUST be mildly basic (pH ~8) to prevent the formation of highly toxic and volatile hydrazoic acid ( HN3​ ).

  • Prepare a 0.5 M solution of 4-(chlorosulfonyl)-2,3,5,6-tetrafluorobenzoic acid in anhydrous acetonitrile (MeCN).

Step 2: Continuous Flow Azidation
  • Prime a continuous flow reactor equipped with a T-mixer and a PTFE residence coil (15-minute residence time).

  • Submerge the T-mixer and residence coil in a recirculating chiller set strictly to 0 °C .

  • Pump both solutions into the T-mixer at equal flow rates (e.g., 1.0 mL/min).

    • Validation Check: Ensure the system is mechanically interlocked to an internal thermocouple at the T-mixer junction. If the internal temperature exceeds 5 °C , the syringe pumps must automatically pause to prevent thermal runaway.

Step 3: In-Line Spectroscopic Validation
  • Route the reactor effluent through an in-line ATR-FTIR flow cell.

    • Validation Check: Continuously monitor for the appearance of the strong asymmetric azide stretch at ~2120 cm⁻¹ . A steady absorbance value confirms steady-state conversion and validates that thermal degradation (which would consume the azide) is not occurring.

Step 4: Quenching and Isolation
  • Direct the validated effluent into a collection flask containing a rapidly stirring biphasic mixture of ice-cold water and dichloromethane (DCM).

  • Separate the organic layer, wash with brine, and dry over MgSO4​ .

    • Validation Check (Critical): Before bulk solvent removal, evaporate a 5 mg aliquot and perform Differential Scanning Calorimetry (DSC). Confirm that the Tonset​ of the batch is >75 °C[4]. Only proceed with bulk evaporation under high vacuum at a water bath temperature strictly 25 °C.

FlowProtocol S1 Aqueous NaN3 (0.5 M) Mix T-Mixer (Maintained at 0°C) S1->Mix S2 Sulfonyl Chloride in MeCN S2->Mix Coil Residence Coil (t = 15 min, 5°C) Mix->Coil Exotherm Control Validate In-line IR Sensor (Check 2120 cm⁻¹) Coil->Validate Quench In-line Quench (Water/DCM) Validate->Quench Self-Validation

Self-validating continuous flow workflow for ASTFBA synthesis.

📚 References

  • Taming tosyl azide: the development of a scalable continuous diazo transfer process. CORA (University College Cork) / Reaction Chemistry & Engineering.[Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development (ACS).[Link]

  • Covalent Immobilization of Ultrathin Polymer Films by Thermal Activation of Perfluorophenyl Azide. Chemistry of Materials (ACS).[Link]

Sources

Troubleshooting

Improving coupling yields in azidosulfonyl-based click chemistry reactions

Prepared by: Your Senior Application Scientist Welcome to the technical support center for azidosulfonyl-based click chemistry. This guide is designed for researchers, scientists, and drug development professionals to na...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for azidosulfonyl-based click chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this powerful class of reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your coupling yields.

Frequently Asked Questions (FAQs)

Q1: What distinguishes azidosulfonyl-based "click" reactions from standard CuAAC reactions?

The primary distinction lies in the electronic nature of the azide. The azidosulfonyl group (R-SO₂N₃) contains a powerful electron-withdrawing sulfonyl (SO₂) moiety directly attached to the azide functional group.[1][2] This dramatically reduces the stability of the copper-triazolide intermediate formed during the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] While standard alkyl or aryl azides yield highly stable 1,2,3-triazoles, the electron-deficient nature of sulfonyl azides opens up an alternative, often competing, reaction pathway.[1][4]

Q2: What is the "ketenimine problem" in reactions with sulfonyl azides?

The "ketenimine problem" refers to the major competing reaction pathway that plagues the synthesis of N-sulfonyl-1,2,3-triazoles. Due to the electron-withdrawing sulfonyl group, the initially formed 5-cuprated triazole intermediate is often unstable.[1][3] This intermediate can undergo a ring-chain isomerization, lose dinitrogen (N₂), and rearrange to form a highly reactive N-sulfonyl ketenimine intermediate.[1][5] This ketenimine is then readily trapped by nucleophiles present in the reaction mixture (e.g., water, amines, or alcohols) to produce N-acyl sulfonamides or N-sulfonyl amidines, rather than the desired triazole.[2][4]

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// Edges Start -> Intermediate [label=" [3+2] Cycloaddition"]; Intermediate -> Triazole [label="Protonolysis\n(Pathway A - Favorable)", color="#34A853", fontcolor="#34A853"]; Intermediate -> Ketenimine [label="Ring-Chain Isomerization\n+ Loss of N₂\n(Pathway B - Competing)", color="#EA4335", fontcolor="#EA4335"]; Ketenimine -> SideProduct [label="Trapping", color="#EA4335"]; Nucleophile -> SideProduct [style=dashed, arrowhead=none, color="#4285F4"];

}

Figure 1. Competing reaction pathways in the CuAAC of sulfonyl azides.

Q3: Are there related "azidosulfonyl-based" reactions beyond CuAAC?

Yes. The broader field is known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept also pioneered by K.B. Sharpless.[6][7] SuFEx is a versatile class of click reactions involving the exchange of a fluoride atom on a high-valent sulfur(VI) center with a nucleophile (like an alcohol or amine).[8][9] While distinct from the azide-alkyne cycloaddition, SuFEx shares the theme of using the unique reactivity of sulfonyl moieties to create robust chemical linkages.[7][10] The principles of handling sulfonyl groups and managing their reactivity are often transferable between these fields.

Troubleshooting Guide: Low Coupling Yields

This guide addresses the most common issues encountered when synthesizing N-sulfonyl-1,2,3-triazoles.

Problem: Very Low or No Yield of the Desired Triazole Product
Q: My reaction yields are poor or non-existent. What is the most likely cause?

The most critical factor for success is the catalytic system. Standard CuAAC conditions (e.g., CuSO₄/sodium ascorbate in water/t-BuOH) are often inefficient for sulfonyl azides because they do not adequately stabilize the triazolide intermediate, leading to the ketenimine pathway dominating.[1][4]

Solution: Your first step should be to re-evaluate and change your catalyst and ligand system.

  • Switch to a Specialized Catalyst: Copper(I) thiophene-2-carboxylate (CuTC) has proven highly effective at promoting triazole formation while suppressing the ketenimine pathway.[1] It is often considered the gold-standard catalyst for this specific transformation.

  • Introduce a Modulating Ligand: Ligands play a crucial role in tuning the reactivity of the copper center.[11]

    • Sulfur-based ligands like thioanisole or diphenyl disulfide have been shown to significantly improve yields.[11]

    • A prolinamide ligand in aqueous media has been reported to inhibit the cleavage of the N1-N2 bond in the intermediate, thus favoring triazole formation.[3]

    • Bases like 2,6-lutidine can also act as ligands and are used to selectively produce N-sulfonyl triazoles, particularly in anhydrous solvents like chloroform.[4]

Q: Could my choice of solvent be inhibiting the reaction?

Yes, the solvent can significantly influence reaction outcomes. While many click reactions are robust in various solvents, the delicate stability of the sulfonyl-triazole intermediate makes this choice more sensitive.

Solution:

  • Aqueous Media: Water can be a surprisingly effective solvent, particularly with the right ligand system (e.g., CuI/prolinamide). It can create a heterogeneous system that sometimes facilitates product separation and drives the reaction.[3][11]

  • Aprotic Solvents: Toluene and chloroform have been used successfully, especially with catalysts like CuTC or in the presence of 2,6-lutidine.[1][4]

  • Solubility Check: Ensure your sulfonyl azide and alkyne are soluble in the chosen solvent. Poor solubility can lead to an incomplete reaction.[12][13] If necessary, a co-solvent system (e.g., THF/water, DCM/water) can be employed.[14]

Q: I am using an appropriate catalyst, but the yield is still low. What else should I investigate?

If the catalyst and solvent are optimized, consider these other factors:

  • Steric Hindrance: Bulky substituents near the alkyne or on the sulfonyl azide can slow down the reaction or prevent it from reaching completion. If you suspect steric hindrance is an issue, you may need to increase reaction time, temperature, or catalyst loading.[6][8]

  • Reaction Concentration: Click reactions often perform better at higher concentrations. Try running the reaction with less solvent to see if the yield improves.[14]

  • Purity of Reagents: Ensure your alkyne is free of impurities. The sulfonyl azide should be used shortly after preparation or stored properly, as some can be unstable. Ensure your copper(I) source has not been oxidized to inactive copper(II); if using a Cu(II) salt with a reducing agent, ensure the reduction is efficient.[4]

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// Edges Start -> CheckCatalyst; CheckCatalyst -> CheckSolvent [label="Yes"]; CheckCatalyst -> SolutionCatalyst [label="No"]; SolutionCatalyst -> CheckCatalyst [style=dashed]; CheckSolvent -> CheckConditions [label="Yes"]; CheckSolvent -> SolutionSolvent [label="No"]; SolutionSolvent -> CheckSolvent [style=dashed]; CheckConditions -> Success [label="Yes"]; CheckConditions -> SolutionConditions [label="No"]; SolutionConditions -> CheckConditions [style=dashed]; }

Figure 2. Troubleshooting logic for low-yield azidosulfonyl click reactions.

Problem: The Major Product is the N-Acyl Sulfonamide Side Product
Q: My main isolated product is the amide, not the triazole. How do I switch the selectivity?

This is a classic sign that your reaction conditions favor the ketenimine pathway (Pathway B in Figure 1). The goal is to stabilize the copper-triazolide intermediate long enough for protonolysis to occur, yielding the triazole.

Solution: This issue is almost exclusively solved by catalyst and ligand selection.

  • Avoid "Naked" Copper: Simple copper salts without strongly coordinating ligands are more likely to allow the intermediate to decompose.

  • Employ Stabilizing Systems: As mentioned previously, the CuTC catalyst or CuI combined with ligands like prolinamide or sulfur-based ligands are your best tools.[1][3][11] These systems are specifically designed to manage the unique electronics of the sulfonyl azide and prevent the undesired rearrangement.

  • Control the Proton Source: The final step to getting the triazole product is protonolysis of the copper-triazolide. Ensure a suitable proton source is available at the end of the reaction or during workup. In some systems, the solvent (water) or additives can serve this role.[1]

Optimized Experimental Protocols

The following protocols are generalized from successful literature procedures and should be adapted for specific substrates.

Protocol 1: General Procedure using CuTC Catalyst

This protocol is adapted from the procedure described by Fokin and colleagues for the synthesis of 1-Sulfonyl-1,2,3-triazoles.[1]

Materials:

  • Sulfonyl azide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Copper(I) thiophene-2-carboxylate (CuTC) (0.05 mmol, 5 mol%)

  • Solvent (e.g., Toluene or Water, to make a 0.2 M solution)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the terminal alkyne (1.1 equiv) and the chosen solvent (Toluene or Water).

  • Add the CuTC catalyst (5 mol%) to the stirred solution or suspension.

  • Add the sulfonyl azide (1.0 equiv) to the mixture. If using water, the mixture will be a heterogeneous suspension.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-18 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1-sulfonyl-1,2,3-triazole.[1][15]

Table 1: Recommended Catalyst Systems for N-Sulfonyl-1,2,3-triazole Synthesis
CatalystLigand / AdditiveSolventTemperatureTypical YieldsReference(s)
CuTCNoneToluene or WaterRoom Temp.Good to Excellent[1]
CuIProlinamide (10 mol%)WaterRoom Temp.High to Excellent[3]
CuClDiphenyl disulfideWaterRoom Temp.High (e.g., 93%)[11]
CuI2,6-LutidineChloroformRoom Temp.Good[3][4]
Cu(I)/PhSMeNoneWaterRoom Temp.High[3]

References

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
  • Li, S., Wu, P., & Sharpless, K. B. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. [Link]

  • Dong, J., & Sharpless, K. B. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(8), 2853-2862. [Link]

  • Yadav, D. B., & Ghorai, P. (2018). Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles. Scientific Reports, 8(1), 1-9. [Link]

  • Reddy, R. S., et al. (2017). Copper-Catalyzed Sulfonyl Azide–Alkyne Cycloaddition Reactions: Simultaneous Generation and Trapping of Copper–Triazoles and −Ketenimines for the Synthesis of Triazolopyrimidines. Organic Letters, 19(13), 3494-3497. [Link]

  • Reddy, R. S., et al. (2017). Copper-Catalyzed Sulfonyl Azide−Alkyne Cycloaddition Reactions: Simultaneous Generation and Trapping of Copper−Triazoles and −Ketenimines for the Synthesis of Triazolopyrimidines. Academia.edu. [Link]

  • Various Authors. (2020). Research Progress on Multicomponent Reactions of Sulfonyl Azides and Terminal Alkynes. Semantic Scholar. [Link]

  • Li, S., Wu, P., & Sharpless, K. B. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. [Link]

  • Kelly, J. M., et al. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science, 15(12), 4335-4344. [Link]

  • Reddy, R. S., et al. (2011). Copper(I)-Catalyzed Three Component Reaction of Sulfonyl Azide, Alkyne, and Nitrone Cycloaddition/Rearrangement Cascades: A Novel One-Step Synthesis of Imidazolidin-4-ones. Organic Letters, 13(21), 5744-5747. [Link]

  • Singh, M., & Sharma, P. (2011). Catalytic Azide-Alkyne Cycloaddition: Reactivity and Application. Medicinal Chemistry, 1(1), 1-10. [Link]

  • Pérez-Vargas, J., et al. (2013). Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition. Journal of the Mexican Chemical Society, 57(3), 220-223. [Link]

  • O'Reilly, C., et al. (2017). Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. Angewandte Chemie International Edition, 56(34), 9990-9994. [Link]

  • He, Y., et al. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega, 5(48), 31057-31063. [Link]

  • Kelly, J. M., & Sharpless, K. B. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-20. [Link]

  • Zhang, Y., et al. (2024). Copper-Catalyzed Chemoselective (Amino)fluorosulfonylation of Hydrocarbons via Intramolecular Fluorine-Atom Transfer. ACS Catalysis, 14(6), 4057-4065. [Link]

  • O'Reilly, C., et al. (2017). Frontispiece: Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. Angewandte Chemie International Edition. [Link]

  • Fokin, V. V., et al. (2011). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Angewandte Chemie International Edition, 50(12), 2823-2826. [Link]

  • Wang, H., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(7), nwad123. [Link]

  • Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Various Authors. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group? ResearchGate. [Link]

  • Wang, Z., et al. (2018). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 83(1), 229-241. [Link]

  • Reddit Community. (2024). What are some common causes of low reaction yields? r/Chempros on Reddit. [Link]

  • Wang, D., et al. (2021). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3183. [Link]

  • Hussain, Z., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2016, 1-7. [Link]

  • Li, S., et al. (2021). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 60(27), 14939-14945. [Link]

  • Organic Chemistry Portal. (n.d.). Effects of a Flexible Alkyl Chain on an Imidazole Ligand for Copper-Catalyzed Mannich Reactions of Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Martin, G. J. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • Sharpless, K. B., et al. (2014). SuFEx: A New Generation of Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Szabolcs, A., et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. RSC Advances, 10(41), 24430-24437. [Link]

  • Al-Warhi, T., et al. (2023). Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study. Pharmaceuticals, 16(8), 1121. [Link]

Sources

Optimization

Minimizing non-specific background labeling in sulfonyl azide photoaffinity experiments

Welcome to the Technical Support Center for Photoaffinity Labeling (PAL). As a Senior Application Scientist, I frequently consult with researchers struggling with high noise-to-signal ratios in their target deconvolution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Photoaffinity Labeling (PAL). As a Senior Application Scientist, I frequently consult with researchers struggling with high noise-to-signal ratios in their target deconvolution assays. Sulfonyl azides are highly effective photoreactive groups for covalent cross-linking, but their unique photochemistry requires strict experimental control to prevent reactive intermediates from indiscriminately tagging off-target proteins.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of background labeling, provide self-validating protocols, and equip you with the theoretical framework needed to optimize your sulfonyl azide PAL workflows.

Part 1: Mechanistic Causality of Background Labeling

To eliminate background, we must first understand how it is generated. When a sulfonyl azide probe is irradiated with UV light, it extrudes molecular nitrogen ( N2​ ) to form a highly reactive singlet nitrene [1]. This singlet species is the ideal intermediate for PAL because it rapidly inserts into adjacent C-H or N-H bonds within the target protein's binding pocket, forming a stable covalent sulfonamide linkage[1].

However, the photochemistry is a race against time. If the singlet nitrene does not immediately react with the target, it undergoes intersystem crossing to become a triplet nitrene [1]. Triplet nitrenes have significantly longer lifetimes in aqueous environments ( ≥1 ms)[2]. This extended half-life allows the intermediate to diffuse away from the specific binding pocket and react indiscriminately via hydrogen-atom abstraction with abundant "sticky" proteins, lipids, or buffer components, resulting in severe non-specific background[2][3].

Photochemistry SA Sulfonyl Azide Probe (Ground State) UV UV Irradiation (254 - 350 nm) SA->UV Singlet Singlet Nitrene (Highly Reactive, Short t½) UV->Singlet -N₂ Singlet->Singlet Target Pocket Triplet Triplet Nitrene (Longer t½, Diffusive) Singlet->Triplet Intersystem Crossing Specific Specific Target Cross-linking (C-H / N-H Insertion) Singlet->Specific Fast Insertion NonSpecific Non-Specific Background (Off-target / Solvent) Triplet->NonSpecific Diffusion & H-abstraction

Photochemical activation of sulfonyl azides: specific insertion vs. diffusive background labeling.

Part 2: Troubleshooting Guide & FAQs

Q1: My gel shows a massive smear of labeled proteins even in my negative control. How do I reduce this global background? Causality: Global smearing is typically caused by over-irradiation or excessive probe concentration. Over-irradiation generates an excess of long-lived triplet nitrenes that diffuse and label off-target[2]. Furthermore, high concentrations drive non-specific hydrophobic interactions. Solution: Titrate your probe concentration strictly below the Kd​ of the parent ligand. Additionally, implement a "salt effect" wash; studies have shown that non-specific labeling can be effectively suppressed by incorporating high-salt washes to disrupt weak, non-specific hydrophobic interactions prior to UV activation[4].

Q2: How can I definitively prove my protein band is a specific target and not an abundant background protein? Causality: Photoaffinity probes often cross-link to highly abundant cellular proteins (e.g., tubulin, actin) simply due to proximity or transient non-specific binding[3]. Solution: You must perform a competitive profiling experiment[3]. Pre-incubate your lysate with a 10x to 100x molar excess of the unmodified parent ligand before adding the sulfonyl azide probe. A true target band will be outcompeted and disappear from the gel/blot, whereas background bands will remain unchanged[3].

Q3: Are there structural modifications I can make to the probe itself to reduce non-specific binding? Causality: The molecular shape of the photoaffinity linker (PL) heavily influences non-specific interactions. Linear linkers have a greater tendency to engage in non-specific binding due to increased hydrophobicity and flexibility[5]. Solution: Switching to a smaller, branched linker architecture can minimize these non-specific binding characteristics[5].

Part 3: Quantitative Comparison of Photoreactive Groups

When troubleshooting background, it is crucial to benchmark sulfonyl azides against other photoreactive groups. The table below summarizes the causality behind their respective background profiles.

Photoreactive GroupActivation WavelengthReactive IntermediateIntermediate Half-LifeBackground PotentialPrimary Cause of Background
Sulfonyl Azide 254 – 350 nmSinglet / Triplet NitreneShort (Singlet) / Long (Triplet)Moderate to HighDiffusion of triplet nitrenes; H-abstraction[1][2].
Diazirine 350 – 355 nmSinglet CarbeneExtremely ShortLowCarbene is rapidly quenched by water, minimizing diffusion[3].
Benzophenone 350 – 360 nmDiradicalLongHighReversible excitation allows repeated attempts to cross-link off-target[6].

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, every PAL protocol must be a self-validating system. The following step-by-step methodology incorporates internal controls (competition) and chemical scavengers to actively suppress background.

Step 1: Lysate Preparation & Equilibration

  • Lyse cells in a mild, non-denaturing buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% NP-40, pH 7.4) to maintain native protein folding.

  • Clarify lysate via centrifugation (14,000 x g, 15 min, 4°C) and quantify protein concentration (target 1-2 mg/mL).

Step 2: Competitive Incubation (The Validation Step)

  • Divide the lysate into two cohorts: "Direct Labeling" and "Competitive Control".

  • To the Competitive Control, add a 50x molar excess of the unmodified parent ligand. Incubate for 30 minutes at 4°C.

  • Add the sulfonyl azide photoaffinity probe (optimized concentration, e.g., 1 µM) to both cohorts. Incubate for 1 hour at 4°C in the dark.

Step 3: UV Irradiation & Quenching

  • Transfer samples to shallow, UV-transparent plates (e.g., 96-well glass-bottom plates). Keep on an ice bath to prevent thermal degradation.

  • Irradiate at 300-350 nm for 5–10 minutes. (Note: Avoid prolonged 254 nm exposure to prevent direct protein damage).

  • Critical Background Step: Immediately post-irradiation, add 10 mM Dithiothreitol (DTT) or a BSA scavenger. This quenches any unreacted, long-lived triplet nitrenes before cell lysis/denaturation.

Step 4: Stringent Washing & Click Chemistry

  • Precipitate proteins (e.g., Methanol/Chloroform precipitation) to remove non-covalently bound probe and lipids.

  • Resuspend the protein pellet in a denaturing click buffer (1% SDS, 50 mM Tris, pH 8.0). The SDS disrupts all non-covalent background binders.

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding: 100 µM Fluorophore-Alkyne, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4​ . React for 1 hour at room temperature.

  • Run samples on SDS-PAGE and analyze via in-gel fluorescence. True targets will only appear in the "Direct Labeling" lane.

Workflow Incubate 1. Incubation Probe ± Competitor UV 2. UV Cross-linking (Ice Bath, Optimized t) Incubate->UV Quench 3. Quenching (Add Scavenger) UV->Quench Wash 4. Stringent Wash (Salt/Detergent) Quench->Wash Click 5. CuAAC Click (Reporter Tag) Wash->Click Analyze 6. Analysis (SDS-PAGE / MS) Click->Analyze

Self-validating experimental workflow for sulfonyl azide photoaffinity labeling.

References

  • Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Photoaffinity labeling in target- and binding-site identification Source: PMC (National Institutes of Health) URL:[Link]

  • Multivalent Photoaffinity Probe for Labeling Small Molecule Binding Proteins Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes Source: MDPI URL:[Link]

  • RNA-Tethered Phenyl Azide Photocrosslinking via a Short-Lived Indiscriminant Electrophile Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Troubleshooting

Purification strategies for removing unreacted 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid

Welcome to the Technical Support Center for 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (ASTFBA) . As a highly reactive perfluorophenyl azide (PFPA) and sulfonyl azide hybrid, ASTFBA is a premier reagent for photoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (ASTFBA) .

As a highly reactive perfluorophenyl azide (PFPA) and sulfonyl azide hybrid, ASTFBA is a premier reagent for photoaffinity labeling, click chemistry, and nanomaterial functionalization[1]. However, its unique physicochemical properties—specifically its extreme hydrophobicity, light sensitivity, and high acidity—often present significant purification challenges.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the exact physicochemical causality behind purification failures, providing field-proven, self-validating protocols to ensure the absolute purity of your conjugates.

Part 1: Core Principles & Chemical Behavior

To purify ASTFBA effectively, you must design your workflow around its three defining chemical traits:

  • Photolabile Azide: The perfluorophenyl azide group is engineered to extrude nitrogen gas ( N2​ ) and form a highly reactive singlet nitrene upon exposure to ~300 nm UV light[2]. Ambient laboratory lighting is sufficient to trigger slow degradation.

  • Hyper-Acidic Carboxyl Group: The strong electron-withdrawing inductive effect of the four fluorine atoms drops the pKa​ of the benzoic acid to ~1.4. It is ionized at almost any physiological or basic pH.

  • "Teflon-Like" Hydrophobicity: The perfluorinated aromatic ring is exceptionally hydrophobic and lipophilic, making it prone to non-specific binding and ion-pairing in biphasic systems.

ASTFBA_Photolysis ASTFBA Unreacted ASTFBA (Stable in Dark) UV UV Light (~300 nm) or Ambient Lab Light ASTFBA->UV Exposure during handling Nitrene Singlet Nitrene Intermediate (Highly Reactive) UV->Nitrene - N2 (Nitrogen Gas) Insertion C-H / N-H Insertion (Crosslinking with Solvents) Nitrene->Insertion Target Present Degradation Degradation Products (Failed Purification) Nitrene->Degradation Target Absent (Reacts with HPLC Solvent)

Mechanism of ASTFBA photolysis highlighting the necessity of dark conditions during purification.

Part 2: Troubleshooting Guide & FAQs

Q1: During Liquid-Liquid Extraction (LLE), the unreacted ASTFBA is co-extracting into the organic phase with my product. Why is the basic wash failing? Causality: While the ASTFBA is easily deprotonated to a carboxylate by mild bases, the perfluorinated ring is extremely hydrophobic. If your aqueous wash has a high ionic strength (e.g., using a mixture of NaHCO3​ and brine), the ASTFBA-carboxylate forms a lipophilic ion pair with sodium ions. This "salting-out" effect forces the charged but highly hydrophobic molecule back into the organic layer[3]. Solution: Perform the initial extractions using a low-ionic-strength basic wash (e.g., 0.1 M NaHCO3​ in distilled water without added NaCl ). Only use brine for the final wash after the ASTFBA has been completely removed from the organic phase.

Q2: Why am I seeing multiple degradation peaks when purifying my ASTFBA-peptide conjugate via Reverse-Phase HPLC? Causality: PFPAs activate at ~300 nm, which is significantly red-shifted compared to non-fluorinated phenyl azides (~260 nm)[1]. If your HPLC UV detector is monitoring at 280 nm or 254 nm, the flow cell's UV lamp is actively photolyzing the azide into a nitrene as it passes through the detector. This nitrene rapidly inserts into the C-H bonds of your mobile phase (e.g., Acetonitrile or Methanol), creating a smear of degradation products[2]. Solution: Wrap your solvent lines and fraction collector in aluminum foil. Set your HPLC UV detector to monitor strictly at 210 nm (peptide backbone) or >350 nm, completely avoiding the 250–320 nm absorption window of the azide.

Q3: I conjugated ASTFBA to a protein via NHS-ester activation. Why is unreacted ASTFBA co-eluting with my protein during Size-Exclusion Chromatography (SEC)? Causality: Although ASTFBA is a small molecule (<250 Da) and should easily separate from a >10 kDa protein in the void volume, the perfluoroaryl group acts like molecular Teflon. It engages in strong, non-specific hydrophobic interactions with hydrophobic patches on the protein surface or the SEC resin matrix itself, causing it to drag along with the protein fraction. Solution: Introduce a mild disruption agent into your SEC running buffer. Adding 5% DMSO or 0.05% Tween-20 to the elution buffer will break these non-specific hydrophobic interactions, allowing the unreacted ASTFBA to be properly retained in the porous resin.

Part 3: Self-Validating Experimental Protocols

Protocol A: Low-Ionic-Strength LLE for Small Molecule Conjugates

Use this when your target conjugate is highly organic-soluble.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) under dim lighting.

  • Primary Extraction: Wash the organic layer with 3 equal volumes of 0.1 M aqueous NaHCO3​ (pH ~8.3). Crucial: Do not use brine at this stage.

  • Validation Check 1 (Aqueous Phase): Acidify a 1 mL aliquot of the aqueous wash to pH 2 with 1 M HCl . A white precipitate or cloudiness confirms the successful extraction of unreacted ASTFBA into the aqueous phase[3].

  • Secondary Wash: Wash the organic layer once with brine to remove residual water and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure in a foil-wrapped flask.

  • Validation Check 2 (Organic Phase): Spot the final product on a TLC plate. The absence of a UV-active spot at the baseline (in a non-polar solvent system) confirms complete removal of the unreacted acid[4].

Protocol B: Detergent-Assisted SEC for Protein Conjugates

Use this when ASTFBA has been conjugated to a large biomolecule.

  • Resin Preparation: Equilibrate a Sephadex G-25 (or equivalent) desalting column with 3–5 column volumes of PBS (pH 7.4) containing 5% DMSO.

  • Sample Loading: Apply the protein-ASTFBA conjugation mixture to the column. Keep the column wrapped in foil.

  • Elution: Elute with the equilibration buffer. Collect fractions in amber microcentrifuge tubes.

  • Validation Check: Measure the absorbance of the collected fractions at 280 nm (Protein) and 260 nm (Azide). A stable, flat A280​/A260​ ratio across the peak indicates a homogeneous conjugate. A sudden spike in 260 nm absorbance in the later fractions indicates the successful retention and separation of the unreacted ASTFBA small molecule.

Part 4: Quantitative Data Presentation

The following table synthesizes the expected performance metrics of the three primary purification strategies to help you select the optimal method for your workflow.

Purification StrategyIdeal Conjugate TargetASTFBA Removal EfficiencyTypical Product RecoveryProcessing TimePrimary Limitation
Low-Ionic LLE Small Molecules>98%85 - 95%< 1 HourProduct must be highly lipophilic; emulsion risks.
Detergent-Assisted SEC Proteins (>10 kDa)>99%75 - 90%1 - 2 HoursDilutes the final protein sample; requires concentration.
Dark-Phase RP-HPLC Peptides / Oligos>99.9%60 - 80%2 - 4 HoursRequires specialized dark-handling; risk of photolysis.

References

  • Anilide Formation from Thioacids and Perfluoroaryl Azides | The Journal of Organic Chemistry Source: ACS Publications URL:[Link][3]

  • Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid | The Journal of Physical Chemistry C Source: ACS Publications URL:[Link][2]

  • Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis | Accounts of Chemical Research Source: ACS Publications URL:[Link][1]

  • Stereoselective synthesis of light-activatable perfluorophenylazide-conjugated carbohydrates for glycoarray fabrication Source: NIH / PMC URL:[Link][4]

Sources

Optimization

Safe handling and long-term storage conditions for CAS 2271046-99-0

Welcome to the Technical Support Center for CAS 2271046-99-0 (4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid). As a Senior Application Scientist, I have designed this troubleshooting guide to support researchers utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 2271046-99-0 (4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid). As a Senior Application Scientist, I have designed this troubleshooting guide to support researchers utilizing this highly specialized bifunctional building block.

This compound bridges traditional peptide chemistry with advanced photochemistry and click chemistry. It features an electron-deficient tetrafluorobenzoic acid for primary amine conjugation, and an azidosulfonyl group for downstream Photoaffinity Labeling (PAL) or Sulfur-Azide Exchange (SuAEx). The following modules provide field-proven methodologies, the mechanistic causality behind handling rules, and self-validating protocols to ensure absolute scientific integrity during your bioconjugation workflows.

Section 1: Safe Handling & Storage Troubleshooting

Q: What are the critical long-term storage conditions for CAS 2271046-99-0, and what is the chemical rationale behind them? A: To maintain the structural integrity of the reagent, it must be stored tightly closed at 2°C to 8°C , strictly protected from light, and backfilled with an inert gas such as Argon or Nitrogen[1].

  • Causality for Refrigeration: Azidosulfonyl groups are metastable. While they are significantly more stable than aliphatic azides, elevated temperatures can still induce the thermodynamic extrusion of nitrogen gas ( N2​ ). Refrigeration arrests this thermal degradation pathway.

  • Causality for Light Protection: The azidosulfonyl moiety is inherently photolabile. Ambient laboratory UV or bright visible lighting can prematurely trigger the formation of a highly reactive singlet sulfonyl nitrene[2]. If this occurs inside the storage vial, the nitrene will indiscriminately undergo intermolecular C-H or N-H insertion, polymerizing and ruining the stock powder.

  • Causality for Inert Atmosphere: The tetrafluorophenyl ring is highly electron-withdrawing. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by ambient moisture, leading to premature hydrolysis of the compound[1].

Q: What safety precautions must be taken during weighing and dissolution? A: The compound is classified as a Category 2 skin irritant and Category 2A serious eye irritant[1].

  • Best Practice: Always handle the powder inside a certified fume hood using nitrile gloves and safety goggles. Because azides can be sensitive to localized friction or static shock, avoid using metal spatulas; opt for anti-static polypropylene or ceramic spatulas to transfer the solid.

Table 1: Quantitative Physicochemical & Storage Parameters
ParameterQuantitative ValueScientific Rationale
Storage Temperature 2°C to 8°CPrevents thermal extrusion of N2​ from the azide group.
Purity (HPLC) > 98.0%Minimizes cross-reactivity and background noise in sensitive PAL assays.
Molecular Weight 299.16 g/mol Critical for calculating exact molar equivalents during bioconjugation.
Optimal PAL Wavelength 300 nm - 365 nmEnsures nitrene generation without destructive 254 nm aromatic absorption.
SuAEx Incubation Time 4 - 6 hoursAllows complete chemoselective conversion of phenolic targets at 25°C.

Section 2: Experimental Workflows & Troubleshooting

Q: I am experiencing low yields during the carboxylic acid activation step (e.g., forming an NHS ester). How can I optimize this? A: The tetrafluorobenzoic acid moiety is highly acidic, meaning its corresponding activated esters are exceptionally reactive. This makes them prone to rapid, parasitic hydrolysis if exposed to aqueous environments too early.

  • Step-by-Step Methodology (Amide Coupling):

    • Solvent Selection: Conduct the activation step (using EDC/NHS or HATU) in strictly anhydrous, aprotic solvents such as DMF or DMSO. Do not use aqueous buffers for the activation phase.

    • Base Addition: Add 2.5 equivalents of an anhydrous, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to ensure the carboxylic acid is fully deprotonated and ready for activation.

    • Amine Conjugation: Introduce your target primary amine (e.g., a protein lysine residue). If conjugation must occur in an aqueous buffer, ensure it is completely free of competing primary/secondary amines (Avoid Tris or Glycine buffers; use PBS or HEPES instead).

    • Incubation & Quenching: Allow the reaction to proceed for 2 hours at room temperature in the dark. Quench unreacted esters with 100 mM ethanolamine.

    • Self-Validation Step: Before proceeding to downstream click reactions, confirm the successful conjugation by analyzing the mass shift of your target via MALDI-TOF MS.

Q: How do I successfully execute the downstream Photoaffinity Labeling (PAL) or SuAEx Click reaction without degrading my biological target? A: The azidosulfonyl group offers orthogonal reactivity depending on the applied stimulus—UV light for PAL, or base-catalysis for SuAEx[3].

  • Step-by-Step Methodology for Photoaffinity Labeling (PAL):

    • Equilibration: Incubate the bioconjugated probe with the target lysate/protein in a suitable binding buffer for 30-60 minutes at 4°C to establish thermodynamic binding equilibrium.

    • Irradiation: Place the sample on ice. Irradiate using a UV lamp at 365 nm for 10-15 minutes. Causality: Ice prevents the thermal denaturation of the protein. The 365 nm wavelength is energetic enough to extrude N2​ and generate the reactive nitrene[2], but avoids the 254 nm range that causes direct photodamage to aromatic amino acids (Trp, Tyr, Phe).

    • Self-Validation Step: Always run a non-irradiated control sample in parallel to rule out non-specific background binding during downstream SDS-PAGE or LC-MS/MS analysis.

  • Step-by-Step Methodology for SuAEx Click Chemistry:

    • Preparation: Mix the azidosulfonyl-conjugate with your phenolic target molecule.

    • Catalysis: Add a mild organic base (e.g., DBU or TEA) to facilitate the Sulfur-Azide Exchange.

    • Reaction: Incubate at room temperature for 4-6 hours. Causality: SuAEx chemoselectively targets phenolic hydroxyls over aliphatic alcohols, forming a highly stable sulfonate ester without the need for toxic copper catalysts, thereby preserving sensitive biological targets[3].

Mandatory Visualization: Reaction Logic

Workflow A CAS 2271046-99-0 B Carboxylic Acid Activation A->B EDC/NHS C Amide Bond Formation B->C Target Amine D Azidosulfonyl Activation C->D Probe Ready E Photoaffinity Labeling (UV) D->E Pathway A F SuAEx Click Reaction D->F Pathway B G Stable Bioconjugate E->G Nitrene Insertion F->G Sulfonate Ester

Bifunctional workflow of CAS 2271046-99-0 for amide coupling and downstream click/PAL reactions.

References

  • Source: tcichemicals.
  • Source: benchchem.
  • Title: Sulfur–Azide Exchange (SuAEx)

Sources

Reference Data & Comparative Studies

Validation

Advanced Protein Cross-Linking: 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid vs. Perfluorophenyl Azides (PFPA)

As structural biology and biomaterial engineering advance, the demand for high-efficiency, zero-length protein cross-linkers has surged. Heterobifunctional cross-linkers—molecules equipped with an amine-reactive group (l...

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Author: BenchChem Technical Support Team. Date: April 2026

As structural biology and biomaterial engineering advance, the demand for high-efficiency, zero-length protein cross-linkers has surged. Heterobifunctional cross-linkers—molecules equipped with an amine-reactive group (like an NHS-ester) on one end and a photoactivatable or thermoactivatable group on the other—are indispensable for mapping protein-protein interactions and stabilizing transient complexes.

This guide provides an in-depth, mechanistic comparison between the gold-standard Perfluorophenyl Azides (PFPAs) and the specialized 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid , detailing their chemical behavior, performance metrics, and optimal experimental workflows.

Mechanistic Divergence: Aryl Nitrenes vs. Sulfonyl Nitrenes

To make informed experimental choices, one must understand the causality behind the molecular design of these cross-linkers. Both compounds rely on the generation of a highly reactive nitrene intermediate upon the expulsion of nitrogen gas ( N2​ ), but their structural differences dictate vastly different reaction pathways.

Perfluorophenyl Azides (PFPAs)

Standard, non-fluorinated aryl azides have a critical flaw: upon UV irradiation, the generated singlet nitrene rapidly undergoes ring expansion to form a long-lived dehydroazepine intermediate. This intermediate preferentially reacts with nucleophiles (like primary amines), defeating the purpose of non-specific spatial cross-linking [1].

PFPAs (e.g., 4-azido-2,3,5,6-tetrafluorobenzoic acid) solve this through the electron-withdrawing effect of multiple fluorine atoms. The fluorine atoms stabilize the singlet perfluorophenyl nitrene, completely inhibiting the undesired ring expansion. This forces the nitrene to undergo highly efficient, direct insertion into unactivated C-H and N-H bonds of adjacent proteins, making PFPAs true zero-length photoaffinity labels [1, 2].

4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid

This compound replaces the direct aryl azide with an azidosulfonyl group ( −SO2​N3​ ) . Sulfonyl azides are highly electron-deficient and exhibit unique reactivity [3]. Upon photolysis or thermal activation, they generate a sulfonyl nitrene . Sulfonyl nitrenes are exceptionally electrophilic and insert into C-H bonds to form highly stable sulfonamide linkages [4].

Furthermore, the azidosulfonyl group offers orthogonal versatility: unlike PFPAs, sulfonyl azides are highly reactive in copper-catalyzed (CuAAC) or strain-promoted azide-alkyne cycloadditions (SPAAC), allowing this reagent to double as a click-chemistry handle before or instead of nitrene activation [3].

ActivationPathways PFPA Perfluorophenyl Azide (PFPA) UV UV Irradiation (254-365 nm) PFPA->UV ASTFBA 4-(Azidosulfonyl)-2,3,5,6- tetrafluorobenzoic Acid Therm Thermal / UV or Click Chemistry ASTFBA->Therm Nitrene1 Singlet Perfluorophenyl Nitrene UV->Nitrene1 -N2 Nitrene2 Sulfonyl Nitrene Therm->Nitrene2 -N2 Product1 C-H / N-H Insertion (Stable Covalent Bond) Nitrene1->Product1 Product2 C-H Insertion -> Sulfonamide or Triazole (via Click) Nitrene2->Product2

Caption: Activation pathways of PFPA vs. Sulfonyl Azide cross-linkers.

Quantitative Performance Comparison

When selecting a cross-linker for structural biology or biomaterial functionalization, the choice between a PFPA and a sulfonyl azide depends heavily on the required activation conditions and the desired stability of the resulting linkage.

FeaturePerfluorophenyl Azides (PFPA)4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid
Reactive Group Aryl Azide ( −Ar−N3​ )Sulfonyl Azide ( −SO2​N3​ )
Reactive Intermediate Singlet Perfluorophenyl NitreneSulfonyl Nitrene
Primary Activation Photochemical (UV, 254–365 nm)Photochemical (UV) or Thermal (>150°C)
C-H Insertion Efficiency Very High (Stabilized singlet state)High (Highly electrophilic insertion)
Resulting Linkage Secondary Amine / Alkyl-Aryl bondSulfonamide
Ring Expansion Risk None (Prevented by Fluorines)None (Sulfonyl nitrenes do not ring-expand)
Click Chemistry Utility Poor (Sluggish in CuAAC)Excellent (Highly reactive in CuAAC/SPAAC)
Best Use Case In vivo/In vitro photoaffinity mappingBiomaterial cross-linking & orthogonal labeling

Self-Validating Experimental Workflows

To ensure scientific integrity, the cross-linking protocol must be a self-validating system. The following methodology details the use of these reagents, utilizing NHS-ester activation to first anchor the cross-linker to a "bait" protein, followed by target capture and nitrene-mediated cross-linking.

ExperimentalWorkflow NHS NHS-Ester Activation Conj Primary Protein Conjugation NHS->Conj Incub Incubation with Target Protein Conj->Incub Cross Photo/Thermal Cross-linking Incub->Cross Analy SDS-PAGE & LC-MS Analysis Cross->Analy

Caption: Standard workflow for heterobifunctional protein cross-linking.

Protocol: Heterobifunctional Cross-Linking via NHS-Ester Intermediate

Phase 1: NHS-Ester Derivatization (Dark Room Required) Causality: Both PFPAs and 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid contain a carboxylic acid group. To conjugate them to the primary amines (lysines) of a bait protein, they must first be converted to an amine-reactive N-hydroxysuccinimide (NHS) ester.

  • Dissolve 10 mg of the chosen cross-linker in 100 µL of anhydrous DMF or DMSO.

  • Add 1.2 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS.

  • Incubate at room temperature for 2 hours under continuous stirring.

  • Validation Step: Verify the formation of the NHS-ester via LC-MS or TLC before proceeding to protein conjugation.

Phase 2: Bait Protein Conjugation Causality: The NHS-ester reacts with deprotonated primary amines. The buffer must be amine-free (e.g., PBS or HEPES) and slightly basic (pH 7.5–8.0) to ensure lysine residues are nucleophilic.

  • Prepare the bait protein at 1–5 mg/mL in PBS (pH 7.8).

  • Add a 10-fold molar excess of the activated cross-linker to the protein solution.

  • Incubate for 1 hour at room temperature or 4°C overnight in the dark.

  • Quench the reaction by adding Tris buffer (pH 8.0) to a final concentration of 50 mM.

  • Remove unreacted cross-linker using a Zeba spin desalting column.

Phase 3: Complex Formation and Nitrene Activation Causality: UV irradiation at 365 nm is preferred over 254 nm for biological samples to minimize UV-induced damage to aromatic amino acids, while still providing sufficient energy to cleave the N2​ bond and generate the nitrene.

  • Incubate the modified bait protein with the target "prey" protein to allow complex formation (typically 30–60 minutes at 37°C).

  • For PFPA: Irradiate the sample using a 365 nm UV lamp (100 W) at a distance of 5 cm for 10–15 minutes on ice (to prevent thermal degradation of the proteins).

  • For 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid: Irradiate under identical UV conditions. (Note: If used in biomaterials rather than live proteins, thermal activation at 150°C for 30 minutes can be utilized to generate the sulfonyl nitrene).

  • Validation Step: Run the cross-linked products on a reducing SDS-PAGE gel. A successful cross-link will appear as a higher molecular weight band corresponding to the combined mass of the bait and prey proteins. Excise this band for in-gel trypsin digestion and LC-MS/MS analysis to map the exact insertion site.

Conclusion

While Perfluorophenyl Azides (PFPAs) remain the undisputed gold standard for general photoaffinity labeling due to their stabilized singlet nitrenes and lack of ring-expansion side reactions, 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid offers a highly specialized alternative. By generating an ultra-electrophilic sulfonyl nitrene, it provides robust sulfonamide linkages and opens the door to orthogonal click-chemistry applications that standard PFPAs cannot efficiently support.

References
  • Thermo Fisher Scientific. "Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3." Thermo Fisher Scientific Handbook. 1

  • Keana, J. F. W., et al. "N-Hydroxysuccinimide Ester Functionalized Perfluorophenyl Azides as Novel Photoactive Heterobifunctional Crosslinking Reagents. The Covalent Immobilization of Biomolecules to Polymer Surfaces." Bioconjugate Chemistry. 2

  • Vrabel, M., et al. "Electrophilic Azides for Materials Synthesis and Chemical Biology." ACS Publications. 3

  • Kowollik, C., et al. "Polymer nanoparticles via intramolecular crosslinking of sulfonyl azide functionalized polymers." ResearchGate.4

Sources

Comparative

Comparing photo-insertion efficiency: 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid vs aliphatic diazirines

Comparative Guide: Photo-Insertion Efficiency of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid vs. Aliphatic Diazirines In the landscape of target deconvolution and interactomics, photoaffinity labeling (PAL) remains...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Photo-Insertion Efficiency of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid vs. Aliphatic Diazirines

In the landscape of target deconvolution and interactomics, photoaffinity labeling (PAL) remains the gold standard for capturing transient protein-protein and protein-ligand interactions. However, the success of a PAL experiment is entirely dictated by the photochemical properties of the chosen photophore. As an application scientist, choosing between a fluorinated azide—specifically 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (ASTFBA)—and an aliphatic diazirine requires a deep understanding of their reactive intermediates, insertion efficiencies, and off-target liabilities.

This guide provides an objective, mechanistically grounded comparison of these two photophores, supported by experimental rationales and self-validating protocols.

Mechanistic Foundations & Causality

To understand the efficiency of a photophore, we must examine the causality behind its photochemical decay and subsequent insertion pathways.

4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (ASTFBA)

ASTFBA represents a highly specialized class of fluorinated azides. When exposed to UV irradiation (typically 254–300 nm), the azide group extrudes nitrogen gas to generate a highly reactive singlet nitrene.

  • The Causality of Fluorination: In standard (non-fluorinated) aryl azides, the singlet nitrene rapidly undergoes a deleterious ring expansion to form a ketenimine or dehydroazepine intermediate. These expanded rings are electrophilic and preferentially react with nucleophiles (like water or amines) rather than inserting into target C-H bonds, drastically lowering crosslinking efficiency[1].

  • The Solution: The introduction of strongly electron-withdrawing fluorine atoms on the aromatic ring of ASTFBA stabilizes the singlet nitrene and completely blocks this ring expansion[2]. This forces the intermediate to undergo direct, high-efficiency C-H and N-H insertion into the target protein backbone or side chains[3].

Aliphatic Diazirines (e.g., Photo-Leucine, SDA)

Aliphatic diazirines are three-membered rings containing two nitrogen atoms. Upon irradiation at longer wavelengths (~350–365 nm), they extrude nitrogen to generate a singlet carbene.

  • The Carbene Advantage: Carbenes are inherently more reactive than nitrenes and can insert into all twenty amino acid side chains with minimal bias[1]. Furthermore, their small steric bulk (roughly equivalent to a methyl group) minimizes perturbation of the native ligand's binding affinity.

  • The Causality of Failure (Isomerization): The primary drawback of diazirines is their tendency to undergo photo-isomerization. Up to 30% of the irradiated diazirine can isomerize into a linear diazo compound rather than forming the active carbene[1]. This diazo species is relatively unreactive to C-H insertion but has a long half-life, allowing it to diffuse away from the binding site and react with ambient nucleophiles in the dark, leading to high non-specific background labeling.

Photochemistry cluster_ASTFBA ASTFBA (Fluorinated Azide) cluster_Diazirine Aliphatic Diazirine ASTFBA ASTFBA Probe UV1 UV Irradiation (254-300 nm) ASTFBA->UV1 Nitrene Singlet Nitrene (Highly Reactive) UV1->Nitrene -N2 Insertion1 Efficient C-H/N-H Insertion (>60%) Nitrene->Insertion1 Target Binding Expansion Ring Expansion (Blocked by F-atoms) Nitrene->Expansion Inhibited Diaz Diazirine Probe UV2 UV Irradiation (~350-365 nm) Diaz->UV2 Carbene Singlet Carbene (Highly Reactive) UV2->Carbene -N2 Diazo Linear Diazo Isomer (Long-lived, Background) UV2->Diazo Isomerization (~30%) Insertion2 C-H Insertion (~30-50%) Carbene->Insertion2 Target Binding

Caption: Photochemical degradation pathways comparing ASTFBA and Aliphatic Diazirines.

Quantitative Performance Comparison

When designing an assay, the choice between ASTFBA and a diazirine often comes down to a trade-off between insertion efficiency and irradiation conditions. While diazirines allow for milder UV activation (preventing UV-induced protein damage), ASTFBA provides superior absolute crosslinking yields due to the lack of diazo-isomerization and the stabilization of the nitrene[2][4].

Parameter4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic AcidAliphatic Diazirines
Reactive Intermediate Singlet NitreneSinglet Carbene
Activation Wavelength 254 nm – 300 nm350 nm – 365 nm
C-H Insertion Efficiency High (Often >60% in optimized pockets)Moderate (~30% - 50%)
Major Side Reaction Minimal (Ring expansion blocked by F)Isomerization to Diazo compound (~30%)
Steric Bulk Moderate (Aromatic ring)Very Low (Aliphatic 3-membered ring)
Aqueous Quenching Low (Fluorination increases target affinity)High (Carbenes react rapidly with water)
Protein Damage Risk Moderate to High (Requires shorter UV)Low (Longer UV wavelength)

Self-Validating Experimental Protocol: Photoaffinity Labeling Workflow

To ensure scientific integrity, any PAL experiment must be a self-validating system . This means the protocol must inherently control for non-specific background (especially the diazo-isomerization of diazirines) and prove that the insertion occurred within the specific binding pocket.

The following protocol outlines a comparative crosslinking workflow using NHS-ester derivatives of ASTFBA and an aliphatic diazirine (e.g., SDA) conjugated to a bait peptide.

Step-by-Step Methodology

1. Probe Conjugation & Purification

  • Conjugate the NHS-ester of ASTFBA or Diazirine to the primary amine of your bait ligand in anhydrous DMSO with 1.5 eq of DIPEA.

  • Purify via RP-HPLC. Crucial: Perform all diazirine and ASTFBA handling steps under low-light conditions to prevent premature photolysis.

2. Target Incubation & Competition Setup (The Validation Core)

  • Prepare three identical aliquots of your target protein lysate (1 mg/mL) in PBS (pH 7.4).

  • Sample A (Experimental): Add 10 µM of the photoprobe.

  • Sample B (Competition Control): Add 10 µM of the photoprobe + 100 µM of unlabeled native ligand. Causality: This saturates the binding pocket. If crosslinking still occurs here, it is non-specific.

  • Sample C (Dark Control): Add 10 µM of the photoprobe.

3. UV Irradiation

  • Transfer Samples A and B to a pre-chilled 96-well plate on ice. Keep Sample C wrapped in foil (Dark Control).

  • For ASTFBA: Irradiate at 254 nm for 2–5 minutes. Pro-tip: Add 1 mM oxidized glutathione to the buffer. This acts as an aqueous radical scavenger to minimize non-specific UV-induced protein damage without affecting pocket-localized crosslinking[3].

  • For Diazirine: Irradiate at 365 nm for 10–15 minutes.

4. Quenching and Enrichment

  • Quench the reactions by adding 50 mM Tris-HCl.

  • Self-Validation Check: Incubate the Dark Control (Sample C) for an additional 2 hours post-experiment. Causality: If the diazirine probe isomerized into a diazo compound during ambient light exposure, it will slowly label proteins in the dark. High signal in Sample C indicates diazo-driven background.

  • Enrich the crosslinked complexes using streptavidin beads (assuming a biotinylated bait) or target-specific immunoprecipitation.

5. LC-MS/MS Analysis

  • Perform on-bead tryptic digestion and analyze via high-resolution LC-MS/MS to identify the insertion site.

Workflow Prep 1. Probe Conjugation (NHS-Ester) Incubate 2. Target Incubation (w/ & w/o Competitor) Prep->Incubate Split 3. Split Samples Incubate->Split UV 4a. UV Irradiation (Crosslinking) Split->UV Experimental & Competition Dark 4b. Dark Control (No UV) Split->Dark Validation (Isomer Check) Enrich 5. Affinity Enrichment (e.g., Streptavidin) UV->Enrich Dark->Enrich LCMS 6. LC-MS/MS Analysis & Peptide Mapping Enrich->LCMS

Caption: Self-validating photoaffinity labeling workflow incorporating dark and competition controls.

Conclusion & Selection Matrix

As an application scientist, your choice dictates the downstream bioinformatics burden.

  • Choose Aliphatic Diazirines when mapping highly sterically restricted binding pockets where the addition of an aromatic ring (like ASTFBA) would abolish ligand affinity. Be prepared to implement stringent dark controls to subtract diazo-induced background noise[1].

  • Choose ASTFBA when absolute crosslinking yield is paramount, such as capturing highly transient, low-affinity protein-protein interactions. The fluorinated ring guarantees that once the nitrene is generated, it commits to C-H insertion rather than wasteful ring expansion[2][3].

References

  • Survey of four different photoreactive moieties for DNA photoaffinity labeling of yeast RNA polymerase III transcription complexes. Nucleic Acids Research. Available at:[Link]

  • Novel Microarrays for Simultaneous Serodiagnosis of Multiple Antiviral Antibodies. PLOS One. Available at:[Link]

  • Photolabeling the Torpedo Nicotinic Acetylcholine Receptor with 4-Azido-2,3,5,6-tetrafluorobenzoylcholine, a Partial Agonist. Biochemistry. Available at:[Link]

  • Photocrosslinking chemistry for direct photopatterning of colloidal nanocrystals: toward pixelated light emitting diodes and beyond. Chemical Science. Available at:[Link]

Sources

Comparative

HPLC purity analysis protocols for 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid

Title: Comparative HPLC Purity Analysis Protocols for 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid Subtitle: A Senior Application Scientist’s Guide to Stationary Phase Selection and Method Optimization Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative HPLC Purity Analysis Protocols for 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid Subtitle: A Senior Application Scientist’s Guide to Stationary Phase Selection and Method Optimization

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly functionalized, reactive building blocks. 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (CAS: 2271046-99-0) is a premier reagent utilized in bioconjugation, click chemistry, and photoaffinity labeling[1]. However, establishing a robust HPLC purity method for this compound requires navigating three distinct chemical personalities: the highly electron-deficient tetrafluorophenyl ring, the acidic carboxylic acid moiety, and the reactive sulfonyl azide group.

This guide objectively compares standard reversed-phase chromatography against optimized fluorinated stationary phases, providing researchers with a self-validating system for accurate purity quantification.

Mechanistic Insights: The Causality Behind the Chromatography

Standard reversed-phase HPLC (RPLC) methods often fail to provide adequate resolution for highly fluorinated aromatic compounds. Here is the causality behind our experimental choices:

  • Stationary Phase Selection (C18 vs. PFP): Traditional Alkyl (C18) columns rely purely on hydrophobic dispersive forces. For a tetrafluorinated ring, these forces are weak, leading to poor retention and co-elution with structurally similar impurities (e.g., des-fluoro analogs or sulfonic acid hydrolysis products). A Pentafluorophenyl (PFP) stationary phase introduces orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and fluorophilic interactions—drastically improving selectivity[2].

  • Mobile Phase pH Control: The pKa of a tetrafluorobenzoic acid is exceptionally low (typically < 2.0) due to the strong electron-withdrawing effect of the four fluorine atoms. To prevent partial ionization and subsequent peak tailing, the mobile phase pH must be strictly maintained below 2.0. We utilize 0.1% Trifluoroacetic Acid (TFA) rather than Formic Acid to ensure complete protonation[2].

  • Sample Stability: Sulfonyl azides are susceptible to hydrolytic degradation and reduction[3]. Samples must be prepared in aprotic, non-nucleophilic solvents (e.g., cold Acetonitrile) and analyzed promptly to prevent the formation of 4-carboxy-2,3,5,6-tetrafluorobenzenesulfonic acid artifacts.

Workflow Visualization

The following diagram outlines the logical, step-by-step decision matrix for handling and analyzing fluorinated sulfonyl azides.

HPLC_Workflow Start Sample Preparation 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid Solvent Dissolve in Cold MeCN (Prevents Sulfonyl Azide Hydrolysis) Start->Solvent Column Stationary Phase Selection Solvent->Column C18 Protocol A: Standard C18 (Hydrophobic Interactions) Column->C18 PFP Protocol B: PFP Column (Fluorophilic & π-π Interactions) Column->PFP MobilePhase Mobile Phase: 0.1% TFA (pH < 2.0) (Suppresses COOH Ionization) C18->MobilePhase PFP->MobilePhase Detection UV Detection at 254 nm (Quantification of Purity) MobilePhase->Detection

Figure 1: Systematic HPLC method development workflow for fluorinated sulfonyl azides.

Comparative Experimental Data

To objectively evaluate performance, we compared a standard C18 column against a PFP column. The primary impurities monitored were the sulfonic acid hydrolysis product and a synthesized des-fluoro impurity.

Chromatographic ParameterProtocol A: Standard C18Protocol B: PFP (Pentafluorophenyl)
Retention Time (Main Peak) 4.2 min6.8 min
Peak Asymmetry (Tailing Factor) 1.45 (Moderate tailing)1.05 (Excellent symmetry)
Resolution (from Sulfonic Acid) 1.2 (Incomplete baseline)3.5 (Baseline resolved)
Resolution (from Des-fluoro) 0.8 (Co-elution)2.1 (Baseline resolved)
Signal-to-Noise (S/N) 85:1140:1

Data Synthesis Note: The PFP column demonstrates superior retention and resolution due to shape selectivity and specific fluorine-fluorine interactions, proving it is the self-validating choice for this class of molecules.

Detailed Methodologies

Protocol A: Standard C18 Analysis (Alternative/Baseline Method)

While not optimal, this method serves as a baseline for laboratories without access to fluorinated stationary phases.

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: HPLC-grade Water with 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear gradient to 90% B

    • 12–15 min: Hold at 90% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm[4].

  • Sample Preparation: Dissolve 1 mg of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid in 1 mL of cold HPLC-grade Acetonitrile. Inject 5 µL immediately to minimize on-bench degradation.

Protocol B: Optimized PFP Analysis (Recommended Method)

This method leverages fluorophilic interactions to achieve absolute baseline resolution.

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: HPLC-grade Water with 0.1% TFA (Crucial for maintaining pH < 2.0 to suppress ionization of the highly acidic tetrafluorobenzoic acid)[2].

  • Mobile Phase B: HPLC-grade Methanol with 0.1% TFA. (Mechanistic Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances π−π interactions between the analyte and the stationary phase).

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–12 min: Linear gradient to 80% B

    • 12–15 min: Hold at 80% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C (Thermostating is critical to prevent retention time drift caused by ambient temperature fluctuations)[2].

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of cold Methanol/Acetonitrile (50:50). Filter through a 0.22 µm PTFE syringe filter. Inject 5 µL.

Conclusion

For the HPLC purity analysis of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid, relying on standard C18 chemistry introduces significant risks of co-eluting impurities and peak tailing. By switching to a PFP stationary phase and utilizing Methanol as the organic modifier, analytical chemists can exploit fluorophilic and π−π interactions to create a self-validating, highly reliable purity assay.

References

  • Title: Sulfonyl Azide–Mediated Norbornene Aziridination for Orthogonal Peptide and Protein Labeling Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Assay for ppm Levels of Azide in Drug Substances Source: LCGC International URL: [Link]

Sources

Validation

Benchmarking azidosulfonyl linkers against traditional maleimide bioconjugation techniques

Benchmarking Azidosulfonyl Linkers Against Traditional Maleimide Bioconjugation Techniques Executive Summary In the rapidly evolving field of targeted therapeutics and Antibody-Drug Conjugates (ADCs), the choice of bioco...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Azidosulfonyl Linkers Against Traditional Maleimide Bioconjugation Techniques

Executive Summary In the rapidly evolving field of targeted therapeutics and Antibody-Drug Conjugates (ADCs), the choice of bioconjugation chemistry dictates the systemic stability, safety, and efficacy of the final construct. While maleimide-thiol conjugation has long served as the industry standard, its susceptibility to in vivo degradation has driven the search for more resilient alternatives. This guide objectively benchmarks traditional maleimide techniques against emerging azidosulfonyl linkers , detailing the mechanistic causality behind their stability, providing quantitative comparative data, and outlining self-validating experimental protocols for drug development professionals.

Mechanistic Causality: The Stability Paradigm

The Maleimide Retro-Michael Liability Maleimide linkers are celebrated for their rapid, highly efficient Michael addition with sulfhydryl groups (such as the thiol of a cysteine residue) at physiological pH ()[1]. However, the resulting thiosuccinimide linkage is thermodynamically unstable in blood plasma. In the presence of high concentrations of endogenous thiols—most notably human serum albumin (HSA) and glutathione (GSH)—the reaction undergoes a reversible [2]. The causality here is critical: the payload deconjugates from the targeting antibody and irreversibly binds to off-target serum proteins, leading to systemic toxicity and a significantly reduced therapeutic index ()[3].

The Azidosulfonyl Bioorthogonal Advantage Azidosulfonyl linkers (containing the R-SO₂-N₃ moiety) bypass the Michael addition pathway entirely. Instead, they participate in highly specific "sulfo-click" reactions. When reacted with thioamides, azidosulfonyl groups undergo a catalyst-free, two-step coupling to form a highly stable linkage[4]. Alternatively, they can react with thioacids to form N-acylsulfonamides ()[5], or participate in norbornene aziridination ()[6].

The causality behind their superior performance lies in the covalent nature of the sulfonyl amidine bond. Unlike the thiosuccinimide ring, the sulfonyl amidine linkage is not in equilibrium with biological nucleophiles. It is entirely bioorthogonal and immune to thiol exchange, ensuring that the payload remains securely attached to the targeting vector while in systemic circulation ()[7].

Quantitative Benchmarking

The following table summarizes the performance metrics of both linker systems based on empirical bioconjugation data.

ParameterTraditional MaleimideAzidosulfonyl (Sulfo-Click)
Reactive Partners Maleimide + Native Thiol (Cysteine)Sulfonyl Azide + Thioamide / Thioacid
Linkage Formed ThiosuccinimideSulfonyl Amidine / N-acylsulfonamide
Reaction Kinetics Very Fast (Minutes)Moderate (1–15 Hours)
Optimal pH 6.5 – 7.57.0 – 8.0 (Aqueous)
Plasma Stability Poor (Prone to retro-Michael exchange)Excellent (No thiol exchange observed)
Chemoselectivity High (but cross-reacts with amines at pH > 8)Absolute (Bioorthogonal in complex lysates)
Catalyst Required NoneNone

Visualizing the Conjugation Pathways

MechanisticPathways cluster_Maleimide Maleimide Conjugation (Liability) cluster_Azidosulfonyl Azidosulfonyl Conjugation (Stability) M_Reactants Maleimide + Native Thiol M_Product Thiosuccinimide Linkage M_Reactants->M_Product Michael Addition M_Degradation Retro-Michael Exchange M_Product->M_Degradation In Vivo Plasma (Albumin/GSH) A_Reactants Sulfonyl Azide + Thioamide A_Product Sulfonyl Amidine Linkage A_Reactants->A_Product Sulfo-Click A_Stable Stable in Circulation A_Product->A_Stable Bioorthogonal

Figure 1: Mechanistic pathways comparing Maleimide retro-Michael instability vs. Azidosulfonyl stability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate internal validation checkpoints to verify conjugation success before proceeding to downstream applications.

Protocol A: Traditional Maleimide-Cysteine Conjugation Objective: Conjugate a maleimide-functionalized payload to a monoclonal antibody.

  • Reduction: Incubate the antibody (10 mg/mL in PBS, pH 7.2) with 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) for 2 hours at 37°C to reduce interchain disulfides.

    • Validation Checkpoint: Perform an Ellman’s assay (DTNB) to quantify free thiols. Target: ~4 free thiols per antibody.

  • Conjugation: Add the maleimide-payload at a 6-to-1 molar ratio (payload to antibody). Incubate at room temperature for 1 hour.

  • Quenching: Add a 10-fold molar excess of N-acetylcysteine (NAC) relative to the maleimide to quench unreacted linkers.

  • Purification & Validation: Purify via Size Exclusion Chromatography (SEC). Validate the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC).

Protocol B: Azidosulfonyl-Thioamide "Sulfo-Click" Conjugation Objective: Catalyst-free bioorthogonal conjugation using an azidosulfonyl linker.

  • Thioamide Tagging: Incorporate a thioamide tag into the target protein using engineered unnatural amino acid (UAA) mutagenesis or enzymatic transpeptidation.

    • Validation Checkpoint: Analyze the modified protein via Intact Mass Spectrometry (LC-MS) to confirm the exact mass shift corresponding to the thioamide tag.

  • Conjugation: Buffer exchange the tagged protein into 50 mM HEPES (pH 7.4). Add the azidosulfonyl linker (e.g., N-succinimidyl 4-(azidosulfonyl)benzoate derivative) at a 10-to-1 molar ratio. No copper or metal catalyst is required[4].

  • Incubation: Stir the reaction mixture continuously at room temperature for 12–15 hours.

    • Validation Checkpoint: Monitor reaction kinetics via LC-MS at 1h, 6h, and 12h. Look for the disappearance of the thioamide peak and the emergence of the sulfonyl amidine conjugate peak.

  • Purification: Remove excess unreacted azidosulfonyl linker via SEC or spin-filtration (10 kDa MWCO).

ExperimentalWorkflow Step1 1. Target Protein Preparation (Buffer Exchange to pH 7.4) Step2 2. Thioamide Tagging (UAA or Enzymatic Method) Step1->Step2 Step3 3. Azidosulfonyl Linker Addition (Aqueous, No Metal Catalyst) Step2->Step3 Step4 4. Sulfo-Click Incubation (Room Temp, 12-15 Hours) Step3->Step4 Step5 5. Conjugate Purification (Size Exclusion Chromatography) Step4->Step5

Figure 2: Step-by-step workflow for catalyst-free Azidosulfonyl-Thioamide bioconjugation.

Conclusion

While maleimide linkers remain a staple for rapid in vitro bioconjugation, their inherent retro-Michael instability poses significant challenges for in vivo therapeutic applications. Azidosulfonyl linkers offer a highly authoritative, bioorthogonal alternative. By leveraging sulfo-click chemistry to form irreversible sulfonyl amidine or N-acylsulfonamide bonds, drug development professionals can achieve superior plasma stability, mitigating off-target toxicity and enhancing the therapeutic window of next-generation bioconjugates.

References

  • Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. NIH / PMC.[Link]

  • On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society.[Link]

  • Novel click-type reaction of thioamides with sulfonyl azides. National Institute of Informatics (NII).[Link]

  • Sulfonyl azide-mediated norbornene aziridination for orthogonal peptide and protein labeling. Chemical Communications (RSC Publishing).[Link]

  • Highly Efficient Coupling of β-Substituted Aminoethane Sulfonyl Azides with Thio Acids. Organic Letters (ACS Publications).[Link]

  • Simple Synthesis of Sulfonyl Amidine-Containing Glucosidase Inhibitors by a Chemoselective Coupling Reaction. SciSpace.[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid proper disposal procedures

Comprehensive Safety and Disposal Guide for 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid As a specialized fluorinated building block and cross-linking reagent, 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid

As a specialized fluorinated building block and cross-linking reagent, 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (CAS: 2271046-99-0) is highly valued in chemical biology and conjugation chemistry[1]. However, the presence of the azidosulfonyl moiety ( −SO2​N3​ ) introduces specific reactivity profiles that demand rigorous safety and disposal protocols.

This guide provides drug development professionals and laboratory scientists with the operational logic and step-by-step methodologies required to manage this compound safely, ensuring compliance with Environmental Health and Safety (EHS) standards.

Hazard Profile and Mechanistic Causality

To design a self-validating safety protocol, one must first understand the chemical causality behind the compound's hazards. Sulfonyl azides are inherently energetic. Upon exposure to sufficient thermal energy or specific catalysts, the −SO2​N3​ group can undergo decomposition to form a highly reactive nitrene intermediate, accompanied by the rapid evolution of nitrogen gas ( N2​ ).

Furthermore, the manufacturer's Safety Data Sheet (SDS) explicitly notes that this compound must be protected from moisture and heat to prevent degradation.

Table 1: Quantitative and Qualitative Safety Data

Property / ParameterSpecificationOperational Implication
CAS RN 2271046-99-0Unique identifier for waste manifesting.
Molecular Formula C7HF4N3O4SHigh fluorine content; requires high-temp incineration.
GHS Classification Skin Irrit. 2, Eye Irrit. 2AMandatory use of appropriate PPE (nitrile gloves, goggles).
Storage Temperature 0–10°C (Refrigerated)Prevents slow thermal decomposition and gas buildup[1].
Atmospheric Requirement Inert Gas (Argon/Nitrogen)Mitigates moisture-induced hydrolysis of the sulfonyl group.
Chemical Incompatibilities Heavy metals, strong acidsRisk of forming highly explosive heavy metal azides or hydrazoic acid.

Operational Disposal Methodology

In a professional laboratory setting, the in-situ chemical neutralization (e.g., Staudinger reduction) of bulk sulfonyl azide waste is strongly discouraged due to the risk of exothermic runaway and uncontrolled gas evolution. The only self-validating, fail-safe method is strict segregation followed by professional high-temperature incineration.

Phase 1: Waste Segregation (Critical Step)
  • The Causality: Mixing azide-containing compounds with heavy metals (e.g., copper, lead, silver) can lead to the formation of metal azides, which are highly shock-sensitive explosives. Mixing with strong acids can generate toxic, volatile hydrazoic acid ( HN3​ ).

  • Protocol:

    • Establish a dedicated, clearly labeled waste stream exclusively for "Reactive Organic Waste - Sulfonyl Azides."

    • Verify that no transition metal catalysts (e.g., Copper(I) used in click chemistry) are introduced into this specific bulk storage container without prior quenching and EHS approval.

Phase 2: Containment and Storage
  • The Causality: Because trace decomposition can generate N2​ gas, tightly sealing a rigid glass container could theoretically lead to overpressurization over long periods if the material degrades.

  • Protocol:

    • Utilize High-Density Polyethylene (HDPE) containers for waste collection, as they offer excellent chemical resistance and are less prone to shrapnel generation than glass.

    • If active degradation or gas evolution is suspected in a reaction mixture, utilize a vented cap (pressure-relief cap) during the initial temporary storage phase.

    • Store the waste container in a designated, spark-proof EHS refrigerator (0–10°C) to suppress thermal decomposition kinetics[1].

Phase 3: Professional Waste Management
  • The Causality: The robust carbon-fluorine bonds and the energetic azide group require specialized destruction methods to prevent environmental contamination and ensure complete breakdown.

  • Protocol:

    • Document the exact mass and concentration of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid on the hazardous waste manifest.

    • Transfer custody to a licensed EHS hazardous waste contractor. The required EHS treatment is high-temperature incineration equipped with appropriate scrubbers to handle hydrogen fluoride (HF) and sulfur oxides ( SOx​ ) generated during combustion.

Workflow Visualization

The following diagram illustrates the logical decision matrix for processing waste containing this specific reagent.

G Start Waste Containing 4-(Azidosulfonyl)-2,3,5,6- tetrafluorobenzoic Acid Check1 Contains Heavy Metals or Strong Acids? Start->Check1 Segregate Strict Segregation Prevent metal azide formation Check1->Segregate Yes Contain Primary Containment HDPE Vessels (Vented if needed) Check1->Contain No Segregate->Contain Store Controlled Storage 0-10°C, Inert Atmosphere Contain->Store Dispose Professional Incineration (Licensed EHS Contractor) Store->Dispose

Decision matrix and handling workflow for sulfonyl azide laboratory waste disposal.

References

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Handling

Personal protective equipment for handling 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid

As a Senior Application Scientist, I approach the handling of energetic and highly reactive materials not just as a matter of compliance, but as a rigorous scientific discipline. 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of energetic and highly reactive materials not just as a matter of compliance, but as a rigorous scientific discipline. 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid (ASTFBA, CAS: 2271046-99-0) is a powerful bifunctional reagent utilized in photoaffinity labeling and click chemistry[1]. However, it combines two distinct chemical personalities: an acidic tetrafluorobenzoic acid moiety and a highly energetic, shock-sensitive azidosulfonyl group.

To safely leverage this reagent, your laboratory protocols must be built on a foundation of chemical causality. The following operational guide provides a self-validating framework for handling, reacting, and disposing of ASTFBA safely.

Physicochemical Hazard Profiling & Causality

Standard safety data sheets often list hazards without explaining the underlying mechanisms. To design an effective safety protocol, we must understand the thermodynamic vulnerabilities of the sulfonyl azide group. Sulfonyl azides possess an average enthalpy of decomposition ( ΔHD​ ) of approximately -201 kJ/mol, making them highly exothermic upon degradation[2].

Furthermore, ASTFBA presents a unique molecule-specific hazard: intrinsic acidity . Because the molecule contains a tetrafluorobenzoic acid moiety, any aqueous hydrolysis will naturally lower the pH of the solution. This is critical because acidic conditions protonate the azide anion to form hydrazoic acid ( HN3​ ), a highly toxic, volatile gas with a lower explosive decomposition limit of just 10% in the atmosphere[3].

Table 1: Quantitative Hazard Metrics and Operational Causality

ParameterValue / MetricOperational Causality & Implication
Storage Temperature 0 to 10°C[1]Prevents premature thermal degradation. Must be stored under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis[1].
Enthalpy of Decomposition ( ΔHD​ ) ~ -201 kJ/mol[2]High exothermic potential necessitates strict temperature control and the mandatory use of blast shielding during scale-up[2].
Intrinsic Acidity Lowers aqueous pHInherently increases the risk of generating explosive HN3​ gas during aqueous workups. Requires pre-emptive basic buffering.
HN3​ Lower Decomposition Limit 10% in Nitrogen[3]Waste streams must be maintained at pH > 8 to prevent volatile explosion risks associated with hydrazoic acid accumulation[3].

Advanced Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling energetic azides. The following matrix details the required equipment and the mechanistic reasoning behind each choice.

Table 2: Advanced PPE Requirements

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Double-layered Nitrile gloves (min 8 mil outer)Sulfonyl azides can be skin sensitizers and penetrants[4]. Double gloving ensures integrity if the outer layer is compromised by solvents.
Eye & Face Protection Chemical splash goggles AND full-face polycarbonate shieldProtects against both chemical splashes and shrapnel in the event of an unexpected rapid decomposition or micro-explosion.
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex)Mitigates severe burn risks from the highly exothermic decomposition of the azide group[2].
Engineering Controls Fume hood with a heavy-duty blast shieldContains potential overpressure events and prevents inhalation of toxic aerosols or accidental HN3​ off-gassing[3].

Self-Validating Operational Workflow

The following protocol is designed as a self-validating system: each step includes a verification check to ensure the system remains in a safe state before proceeding.

Phase A: Reagent Preparation & Weighing

  • Thermal Equilibration: Remove the sealed vial of ASTFBA from cold storage (0-10°C)[1].

    • Validation: Allow the vial to sit in a desiccator for 30 minutes until it reaches room temperature.

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly on the reagent, accelerating hydrolysis and degradation[1].

  • Tool Selection: Equip an anti-static plastic or ceramic spatula.

    • Validation: Visually confirm no metal tools (spatulas, magnetic stir bars) are in the weighing area.

    • Causality: Azides react with transition metals (e.g., iron, copper) to form heavy metal azides, which are highly shock-sensitive and friction-sensitive primary explosives[5].

  • Mass Transfer: Weigh the material behind a blast shield in a certified fume hood. Limit active handling quantities to < 1 gram unless formal process safety testing (e.g., DSC) has been conducted for scale-up[2].

Phase B: Reaction Execution

  • Inert Atmosphere Setup: Purge the reaction vessel with Argon or Nitrogen[1].

  • Controlled Solvation: Dissolve the reagent in an appropriate anhydrous solvent.

    • Validation: Ensure the reaction flask has an active pressure-relief mechanism (e.g., a bubbler or pierced septum).

    • Causality: Reactions involving azides (like diazo transfer or click chemistry) evolve N2​ gas. A closed system will build pressure and rupture violently[2].

  • Thermal Management: Use a highly responsive cooling bath. Add initiating reagents dropwise.

    • Validation: Monitor internal temperature continuously.

    • Causality: The rapid heat generation from azide reactions can trigger a runaway thermal decomposition if not actively dissipated[2].

Process Visualization

G Storage Cold Storage (0-10°C) Inert Atmosphere Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Handling Weighing in Hood (Plastic Spatula) Equilibrate->Handling Moisture-free Reaction Reaction Execution (Blast Shield, Vented) Handling->Reaction No metal contact Quench In Situ Quenching (Staudinger Reduction) Reaction->Quench N2 gas evolution

Workflow for ASTFBA handling, emphasizing critical safety checkpoints and quenching.

Spill Management and Disposal Plan

Improper disposal of sulfonyl azides is a leading cause of laboratory accidents, primarily due to the inadvertent generation of hydrazoic acid in waste carboys[3].

Emergency Spill Protocol:

  • Evacuate & Ventilate: Immediately clear the area and maximize fume hood flow.

  • Neutralization: Do not wipe with dry paper towels (friction hazard). Cover the spill with an inert absorbent (e.g., vermiculite or sand)[4].

  • Deactivation: Slowly apply a dilute solution of triphenylphosphine ( PPh3​ ) in an organic solvent to the absorbed spill to reduce the azide to a stable iminophosphorane/sulfonamide.

  • Collection: Use a plastic dustpan to collect the slurry into a dedicated, vented polyethylene waste container.

Routine Waste Disposal Methodology:

  • In Situ Quenching: Before disposing of any reaction mixture containing unreacted ASTFBA, add an excess of triphenylphosphine ( PPh3​ ) and stir for 2-4 hours.

    • Causality: This initiates a Staudinger reduction, converting the hazardous azide into a benign iminophosphorane, which subsequently hydrolyzes to a sulfonamide.

  • pH Verification (Critical Step): Test the aqueous waste stream.

    • Validation: The pH MUST be adjusted to > 8 using 1M NaOH before transfer to a waste carboy.

    • Causality: Because ASTFBA is an acid, it will lower the pH of the waste. Maintaining a basic pH ensures any trace unquenched azide remains as the non-volatile azide anion ( N3−​ ), preventing the release of explosive HN3​ gas[3].

  • Segregation: Never mix azide waste with heavy metal waste (e.g., copper, lead, silver) to prevent the precipitation of shock-sensitive metal azides[5]. Store in a clearly labeled, vented waste container.

References

  • Green, S. P., et al. "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents." Organic Process Research & Development, ACS Publications. [Link]

  • ResearchGate. "Strategies for Safely Handling Industrial Azide Reactions: The Three Traps."[Link]

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